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  • Product: Cyclohexene, 4-(bromomethyl)-4-methyl-
  • CAS: 61860-10-4

Core Science & Biosynthesis

Foundational

Chemical and physical properties of Cyclohexene, 4-(bromomethyl)-4-methyl-

An In-depth Technical Guide to Cyclohexene, 4-(bromomethyl)-4-methyl- Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Cyclohexene, 4-(bromomethyl)-4-methyl-, a versati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Cyclohexene, 4-(bromomethyl)-4-methyl-

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Cyclohexene, 4-(bromomethyl)-4-methyl-, a versatile bifunctional molecule. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties, synthetic strategies, reactivity, and potential applications of this compound as a valuable building block in modern organic and medicinal chemistry.

Core Physicochemical Characteristics

Cyclohexene, 4-(bromomethyl)-4-methyl- possesses a unique structure featuring a cyclohexene ring with a quaternary carbon at the 4-position. This carbon is substituted with both a methyl group and a reactive bromomethyl group. This arrangement offers two distinct sites for chemical modification: the nucleophilic double bond and the electrophilic carbon of the alkyl bromide.

Below is a summary of its key computed and identifying properties.

PropertyValueSource
IUPAC Name 4-(bromomethyl)-4-methylcyclohexene[1]
Molecular Formula C₈H₁₃Br[1]
Molecular Weight 189.09 g/mol [1]
CAS Number 61860-10-4[1]
Canonical SMILES CC1(CCC=CC1)CBr[1]
InChIKey CHSIUMDNLSJYGN-UHFFFAOYSA-N[1]
Monoisotopic Mass 188.02006 Da[1]

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// Define nodes with positions C1 [label="C", pos="0,1!"]; C2 [label="C", pos="-0.87,0.5!"]; C3 [label="C", pos="-0.87,-0.5!"]; C4 [label="C", pos="0,-1!"]; C5 [label="C", pos="0.87,-0.5!"]; C6 [label="C", pos="0.87,0.5!"]; C7 [label="C", pos="0,-2!"]; C8 [label="C", pos="-1,-1.7!"]; Br9 [label="Br", pos="-2,-1.4!"];

// Define edges C1 -- C2 [len=1.5]; C2 -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C6 -- C1 [style=double, len=1.34]; C4 -- C7 [label="CH₃", len=1.5]; C4 -- C8 [label="CH₂", len=1.5]; C8 -- Br9 [len=1.5]; }

Figure 1: 2D structure of 4-(bromomethyl)-4-methylcyclohexene.

Synthesis and Purification Strategies

While specific literature on the direct synthesis of 4-(bromomethyl)-4-methylcyclohexene is sparse, a robust synthetic route can be logically derived from well-established analogous reactions, particularly the acid-catalyzed dehydration of cyclohexanols.[2][3][4] A plausible precursor is (4-methylcyclohex-3-en-1-yl)methanol, which can be synthesized from commercially available starting materials.

The pivotal step is the dehydration of a suitable alcohol precursor, such as 4-methyl-4-(hydroxymethyl)cyclohexanol, to form the cyclohexene ring. The subsequent conversion of the primary alcohol to an alkyl bromide can be achieved using standard brominating agents.

Proposed Synthetic Workflow

Synthetic_Workflow Start Precursor: 4-methyl-4-(hydroxymethyl)cyclohexanol Reaction1 Acid-Catalyzed Dehydration (e.g., H₃PO₄, H₂SO₄, heat) Start->Reaction1 Intermediate Intermediate: (4-methylcyclohex-3-en-1-yl)methanol Reaction1->Intermediate Reaction2 Bromination (e.g., PBr₃ or CBr₄/PPh₃) Intermediate->Reaction2 Product Product: 4-(bromomethyl)-4-methylcyclohexene Reaction2->Product Purification Purification (Fractional Distillation) Product->Purification Final Pure Product Purification->Final

Figure 2: Proposed workflow for the synthesis and purification.
Exemplary Protocol: Acid-Catalyzed Dehydration

This protocol is adapted from the synthesis of 4-methylcyclohexene from 4-methylcyclohexanol and serves as a validated model for the dehydration step.[2][3]

Causality Behind Experimental Choices:

  • Acid Catalyst: A mixture of phosphoric and sulfuric acid is used. Phosphoric acid is the primary dehydrating agent, while a catalytic amount of the stronger sulfuric acid ensures efficient protonation of the hydroxyl group, converting it into a good leaving group (water).[2]

  • Distillation: The product alkene typically has a lower boiling point than the starting alcohol.[2] By heating the reaction mixture to a controlled temperature, the product can be distilled as it forms, shifting the equilibrium towards the product side according to Le Châtelier's principle and minimizing side reactions.[3]

  • Workup: A wash with saturated sodium chloride solution (brine) helps to remove residual acid and water from the organic distillate. Anhydrous sodium sulfate is then used as a drying agent to remove the last traces of water.[4]

Step-by-Step Methodology:

  • Charge a round-bottom flask equipped with a magnetic stirrer and a fractional distillation apparatus with the precursor alcohol.

  • Slowly add 85% phosphoric acid and a few drops of concentrated sulfuric acid to the flask while stirring.[3]

  • Heat the mixture gently in a heating mantle to the boiling point of the expected alkene product.

  • Collect the distillate, which will be a mixture of the alkene and water.

  • Transfer the distillate to a separatory funnel. Wash with an equal volume of saturated sodium chloride solution.

  • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Add anhydrous sodium sulfate, swirl, and allow it to stand for 15-20 minutes to dry the product.[4]

  • Decant or filter the dried liquid into a tared vial to determine the yield. Further purification can be achieved by a final, careful fractional distillation.

Chemical Reactivity and Mechanistic Insights

The bifunctional nature of 4-(bromomethyl)-4-methylcyclohexene allows for orthogonal reactivity, making it a highly valuable synthetic intermediate.

A. Electrophilic Addition to the Alkene

The carbon-carbon double bond is electron-rich and readily undergoes electrophilic addition reactions. For instance, reaction with HBr follows Markovnikov's rule, where the proton adds to the less substituted carbon of the double bond to form the more stable tertiary carbocation intermediate, which is then attacked by the bromide ion.[5]

B. Nucleophilic Substitution at the Alkyl Bromide

The bromomethyl group is a primary alkyl halide, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. This pathway allows for the covalent attachment of a wide array of nucleophiles (e.g., amines, azides, thiols, carboxylates) without affecting the double bond, providing a direct route to introduce the 4-methyl-4-cyclohexenylmethyl scaffold into larger molecules.[6]

Reactivity_Pathways cluster_main 4-(bromomethyl)-4-methylcyclohexene cluster_alkene Alkene Reactivity cluster_bromide Alkyl Bromide Reactivity Main C₈H₁₃Br Alkene_Reagent + HBr (Electrophilic Addition) Main->Alkene_Reagent Bromide_Reagent + Nu⁻ (e.g., R-NH₂) (Sₙ2 Substitution) Main->Bromide_Reagent Alkene_Product Dibromo-adduct (Markovnikov Product) Alkene_Reagent->Alkene_Product Bromide_Product Substituted Product (e.g., Secondary Amine) Bromide_Reagent->Bromide_Product

Figure 3: Key reactivity pathways of the title compound.

Applications in Drug Discovery and Development

While direct applications of 4-(bromomethyl)-4-methylcyclohexene in marketed drugs are not prominent, its structural motifs are highly relevant in medicinal chemistry for lead discovery and optimization.

  • Scaffold Rigidity: The cyclohexene ring provides a semi-rigid, three-dimensional scaffold. Such structures are invaluable in drug design for positioning functional groups in specific spatial orientations to maximize binding affinity with biological targets like enzymes or receptors.[6]

  • The "Magic Methyl" Effect: The strategic placement of methyl groups can have a profound impact on a molecule's pharmacological profile. This "magic methyl" effect can enhance binding potency by displacing water molecules in a binding pocket, improve metabolic stability by blocking sites of oxidation, or favorably alter the compound's conformation.[7] The quaternary methyl group in the title compound can serve this purpose, locking in a specific conformation of the ring.

  • Versatile Building Block: As a bifunctional molecule, it serves as an attractive starting material for generating libraries of diverse compounds.[6] The alkyl bromide handle allows for its conjugation to other molecules of interest, while the alkene can be further functionalized, for example, through dihydroxylation, epoxidation, or cleavage, to introduce additional complexity and functionality. This versatility is crucial in exploring structure-activity relationships (SAR) during a drug development campaign.

  • Bioisosteric Replacement: The 4-methyl-cyclohexene moiety can be used as a bioisostere for other cyclic or aromatic systems to modulate physicochemical properties like solubility and lipophilicity, which are critical for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]

Safety, Handling, and Storage

As with any reactive chemical, proper safety protocols must be strictly followed when handling Cyclohexene, 4-(bromomethyl)-4-methyl- and related compounds.

  • Hazards: Based on analogous structures, this compound should be considered flammable and an irritant.[8][9] It may cause skin, eye, and respiratory irritation.[10][11] Skin contact may lead to systemic effects upon absorption, and inhalation of vapors can cause dizziness.[10]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated area or a chemical fume hood.[10] Wear appropriate PPE, including flame-retardant lab clothing, chemical-resistant gloves, and safety goggles.[8][11]

  • Handling: Avoid all personal contact, including inhalation of vapors.[10] Use non-sparking tools and take precautionary measures against static discharge.[9][11] Keep the container tightly closed when not in use.[9]

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[9][10] Keep it away from incompatible materials and ignition sources.[10]

  • Spills and First Aid: In case of a spill, remove all ignition sources and clean up immediately using appropriate absorbent materials.[10] If skin contact occurs, immediately flush with running water.[10] If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[11]

References

  • PubChem. (n.d.). Cyclohexene, 4-(bromomethyl)-4-methyl-. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-(Bromomethyl)cyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

  • RCI Labscan Limited. (2021, August 2). Safety Data Sheet. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Methylcyclohexene. Retrieved from [Link]

  • Chemsrc. (2025, August 25). Cyclohexene, 4-methyl- | CAS#:591-47-9. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Cyclohexene, 4-methyl- (CAS 591-47-9). Retrieved from [Link]

  • NIST. (n.d.). Cyclohexene, 4-methyl-. National Institute of Standards and Technology. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). 4-Methylcyclohexene Synthesis. Retrieved from [Link]

  • Studylib.net. (n.d.). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]

  • NextSDS. (n.d.). (1r,4r)-1-(bromomethyl)-4-methylcyclohexane. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, December 27). Halogenation of 4‐methylcyclohex‐1‐ene. Retrieved from [Link]

  • PubChemLite. (n.d.). 4-(bromomethyl)-4-methylhex-1-ene (C8H15Br). Retrieved from [Link]

  • Studylib.net. (n.d.). 4-Methylcyclohexene Synthesis: Lab Procedure & Analysis. Retrieved from [Link]

  • Brainly.com. (2023, July 6). What is the major product obtained from the reaction of HBr with 4-methylcyclohexene?. Retrieved from [Link]

  • YouTube. (2020, December 3). Synthesis of 4-Methylcyclohexene. Retrieved from [Link]

  • Quora. (2022, January 5). In the reaction of 5-methylcyclohexa-1,3-diene and (equivalent amount of) HBr, is 4-bromo-4-methyl-cyclohexene a possible product?. Retrieved from [Link]

  • Rodrigues, T., et al. (n.d.). The Magic Methyl and Its Tricks in Drug Discovery and Development. PMC. Retrieved from [Link]

  • Data.gov. (2025, September 8). Compound 527571: 1-Bromo-4-methylcyclohex-1-ene. Retrieved from [Link]

  • PMC. (n.d.). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. Retrieved from [Link]

  • Highlights in Science, Engineering and Technology. (2023, December 7). Applications of MOFs in Drug Delivery. Retrieved from [Link]

Sources

Exploratory

Comprehensive NMR Spectroscopic Analysis of 4-(Bromomethyl)-4-methylcyclohexene: A Technical Guide for Structural Elucidation

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The structural elucidation of substituted cyclohexenes is a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The structural elucidation of substituted cyclohexenes is a critical quality control step in the synthesis of complex active pharmaceutical ingredients (APIs). 4-(bromomethyl)-4-methylcyclohexene presents a unique analytical challenge due to the presence of a quaternary stereocenter (C4) that breaks the magnetic symmetry of the molecule. This whitepaper provides a rigorous, causality-driven guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound. By establishing a self-validating experimental workflow, we ensure that every spectral assignment is grounded in fundamental stereochemical principles and cross-verified through multi-dimensional NMR techniques.

Structural and Stereochemical Foundations

To accurately predict and interpret the NMR spectra of 4-(bromomethyl)-4-methylcyclohexene, one must first deconstruct its stereochemical environment. The cyclohexene ring adopts a half-chair conformation, which undergoes rapid ring-flipping at room temperature. However, the substitution pattern at C4 permanently alters the magnetic environment of the molecule.

The Causality of Diastereotopic Protons

The C4 carbon is bonded to four distinct moieties:

  • A methyl group ( −CH3​ )

  • A bromomethyl group ( −CH2​Br )

  • An allylic methylene group (C3)

  • A homoallylic methylene group (C5)

Because these four paths are structurally distinct, C4 constitutes a chiral center. The immediate consequence of this stereocenter is that the two protons residing on the adjacent bromomethyl group ( −CH2​Br ) are forced into non-interconvertible, asymmetric magnetic environments. They are diastereotopic [1].

Because they are magnetically non-equivalent, these two protons couple with each other, exhibiting a strong geminal coupling constant ( 2J≈10−12 Hz). Consequently, rather than appearing as a simple singlet, the −CH2​Br protons manifest as a characteristic AB quartet in the 1 H NMR spectrum.

Spin_Systems Alkene Alkene Protons (H1, H2) Ring Ring Methylenes (H3, H5, H6) Alkene->Ring 3J/4J Coupling Quaternary Quaternary Center (C4) Ring->Quaternary Magnetic Isolation CH2Br Diastereotopic CH2Br (AB Quartet) Quaternary->CH2Br Induces Chirality CH3 Methyl Group (Singlet) Quaternary->CH3 Steric Environment

Fig 1. Spin system isolation and stereochemical influence of the C4 quaternary center.

Quantitative Data Presentation: Spectral Predictions

The following tables summarize the expected quantitative data for 4-(bromomethyl)-4-methylcyclohexene, acquired in CDCl3​ at 298 K. The values are derived from established substituent effects and magnetic anisotropy models[3][4].

Table 1: 1 H NMR Spectroscopic Data (400 MHz, CDCl3​ )
Proton AssignmentPredicted Shift ( δ , ppm)MultiplicityIntegrationCoupling ( J , Hz)Causality / Rationale
H1, H2 (Alkene)5.60 – 5.75Multiplet2H 3J,4J Deshielded by the magnetic anisotropy of the π -bond; complex splitting due to adjacent allylic protons.
−CH2​Br 3.30 – 3.45AB Quartet2H 2J≈11.0 Deshielded by electronegative bromine; split into an AB system due to the adjacent C4 stereocenter.
H3, H6 (Allylic)2.00 – 2.20Multiplet4H 2J,3J Mildly deshielded by the adjacent double bond.
H5 (Homoallylic)1.50 – 1.70Multiplet2H 2J,3J Furthest from deshielding groups; complex ring couplings.
−CH3​ 1.05 – 1.15Singlet3HN/AMagnetically isolated by the C4 quaternary center; no adjacent protons for scalar coupling.
Table 2: 13 C NMR Spectroscopic Data (100 MHz, CDCl3​ )
Carbon AssignmentPredicted Shift ( δ , ppm)DEPT-135 PhaseCausality / Rationale
C1, C2 (Alkene)126.0 – 127.5Positive ( CH ) sp2 hybridized carbons; typical alkene region.
−CH2​Br 42.0 – 45.0Negative ( CH2​ )Strongly deshielded by the inductive effect of bromine[2].
C4 (Quaternary)33.0 – 35.0Disappears No attached protons; signal vanishes in DEPT experiments.
C3 (Allylic)33.0 – 35.0Negative ( CH2​ )Deshielded relative to C5 due to proximity to the alkene.
C5 (Homoallylic)28.0 – 30.0Negative ( CH2​ )Standard sp3 ring methylene environment.
C6 (Allylic)25.0 – 27.0Negative ( CH2​ )Allylic, but sterically distinct from C3.
−CH3​ 22.0 – 25.0Positive ( CH3​ )Shielded aliphatic methyl carbon.

Self-Validating Experimental Protocol

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring a solvent column height of exactly 4.0 cm to optimize magnetic shimming.

Step 2: 1D Data Acquisition ( 1 H, 13 C, DEPT-135)

  • 1 H NMR: Acquire 16 scans with a relaxation delay ( d1 ) of 1.0 s. Validation Check: The total integral must sum to exactly 13 protons.

  • 13 C NMR: Acquire 1024 scans with a d1 of 2.0 s and a spectral width of 250 ppm.

  • DEPT-135: Acquire 256 scans. Validation Check: The C4 quaternary carbon (~34 ppm) must disappear. The −CH2​Br , C3, C5, and C6 signals must point downwards (negative phase), while the alkene and methyl carbons must point upwards.

Step 3: 2D Data Acquisition (COSY, HSQC, HMBC)

  • COSY (Correlation Spectroscopy): Use to map the 3J spin system of the ring (H1/H2 H3/H6 H5). Validation Check: The −CH3​ and −CH2​Br signals must show no cross-peaks to the ring protons, confirming their isolation by the C4 quaternary center.

  • HSQC (Heteronuclear Single Quantum Coherence): Assign specific carbon resonances to their directly attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Critical Step. Use 2J and 3J C-H couplings to link the isolated spin systems. The −CH3​ protons must show strong HMBC cross-peaks to C4, C3, C5, and the −CH2​Br carbon, definitively proving the connectivity at the quaternary center.

NMR_Workflow Prep Sample Prep (CDCl3 + TMS) Acq1D 1D Acquisition (1H, 13C, DEPT-135) Prep->Acq1D Lock & Shim Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Identify Overlaps Process Data Processing (FT, Phase/Baseline) Acq2D->Process Raw FID Validate Self-Validation (Integration & Cross-Peaks) Process->Validate Spectral Data Validate->Acq1D Parameter Refinement

Fig 2. Self-validating NMR acquisition workflow for structural elucidation.

Step 4: Data Processing

  • Apply exponential multiplication (Line Broadening, LB = 0.3 Hz for 1 H; 1.0 Hz for 13 C) to the Free Induction Decay (FID) prior to Fourier Transformation (FT).

  • Perform manual zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

  • Apply a multipoint baseline correction to ensure accurate integration values.

Conclusion

The NMR analysis of 4-(bromomethyl)-4-methylcyclohexene is a masterclass in applying stereochemical logic to spectroscopic data. By understanding the causality behind the C4 stereocenter, analysts can confidently identify the diastereotopic AB quartet of the bromomethyl group and differentiate it from the aliphatic ring protons. When coupled with a self-validating 1D and 2D NMR workflow, this approach guarantees high-fidelity structural verification suitable for rigorous pharmaceutical and chemical development standards.

References

  • Chemical Equivalence and Diastereotopic Protons Chemistry LibreTexts (Adapted from Soderberg) URL: [Link]

  • Carbon-13 N.M.R. chemical shifts and rotational barriers of para-substituted N,N-dimethylbenzamides Australian Journal of Chemistry URL: [Link]

  • Part 17. Chemical shifts in alkenes and anisotropic and steric effects of the double bond Magnetic Resonance in Chemistry URL: [Link]

  • 1-Bromo-2,2-dimethylpropane | C5H11Br PubChem Database URL: [Link]

Foundational

Mass Spectrometry Fragmentation Patterns for Cyclohexene, 4-(bromomethyl)-4-methyl-: A Mechanistic Guide

Executive Summary The structural elucidation of halogenated cycloalkenes relies heavily on Electron Ionization Mass Spectrometry (EI-MS). For Cyclohexene, 4-(bromomethyl)-4-methyl- (CAS: 61860-10-4), the mass spectrum is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of halogenated cycloalkenes relies heavily on Electron Ionization Mass Spectrometry (EI-MS). For Cyclohexene, 4-(bromomethyl)-4-methyl- (CAS: 61860-10-4), the mass spectrum is dictated by the interplay between its cyclohexene core, a homoallylic quaternary carbon, and a labile bromomethyl substituent. This whitepaper provides an authoritative, mechanistic breakdown of its fragmentation pathways. By understanding the causality behind these cleavages—driven by carbocation stability, isotopic signatures, and pericyclic cycloreversions—researchers can confidently validate the synthesis and purity of this molecule in drug development and materials science.

Molecular Architecture & The Self-Validating Isotopic Signature

Before analyzing fragmentation, one must establish the integrity of the molecular ion ([M]⁺•). Cyclohexene, 4-(bromomethyl)-4-methyl- has a molecular formula of C₈H₁₃Br .

The presence of bromine provides a built-in, self-validating diagnostic tool. Bromine exists naturally as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). When subjected to 70 eV electron ionization, the molecule yields a distinct 1:1 isotopic doublet at m/z 188 and 190 [1].

Causality Check: If a mass spectrum lacks this nearly equal intensity doublet at the high-mass end, the presence of a mono-brominated species is immediately disproven. This isotopic signature serves as the primary anchor for interpreting all subsequent halogen-containing fragments.

Core Mechanistic Fragmentation Pathways

The fragmentation of this molecule is not random; it is a deterministic process governed by bond dissociation energies and product stability. Three primary pathways dominate the spectrum:

Pathway A: Alpha-Cleavage and Loss of Bromine Radical ([M - Br]⁺)

The C–Br bond is relatively weak (approx. 285 kJ/mol) compared to C–C and C–H bonds. Upon ionization, the homolytic cleavage of the bromine atom is highly favored, expelling a bromine radical (Br•) and leaving a resonance-stabilized or rearranged carbocation.

  • Resulting Fragment: m/z 109 (C₈H₁₃⁺)

  • Mechanistic Causality: The loss of the heavy halogen relieves steric strain at the C4 position, and the resulting primary carbocation rapidly undergoes a 1,2-hydride or alkyl shift to form a more stable tertiary or allylic carbocation.

Pathway B: Homoallylic Cleavage & Tertiary Carbocation Formation ([M - CH₂Br]⁺)

The most thermodynamically stable fragment in the spectrum arises from the loss of the entire bromomethyl radical (•CH₂Br, 93 Da).

  • Resulting Fragment: m/z 95 (C₇H₁₁⁺)

  • Mechanistic Causality: Cleavage of the C4–CH₂Br bond leaves the positive charge on the C4 carbon. Because C4 is bonded to the C3 methylene, the C5 methylene, and a methyl group, it forms a tertiary carbocation . The intense stabilization provided by hyperconjugation from these adjacent groups makes m/z 95 a dominant peak, often the base peak of the spectrum.

Pathway C: Retro-Diels-Alder (RDA) Cycloreversion

Cyclohexene derivatives are the classic substrates for the Retro-Diels-Alder (RDA) reaction in mass spectrometry [2, 3]. The radical cation undergoes a pericyclic [4+2] cycloreversion, cleaving the C3–C4 and C5–C6 bonds.

  • Resulting Fragments: 1,3-butadiene (m/z 54) and 3-bromo-2-methylpropene (m/z 134/136).

  • Mechanistic Causality (Stevenson's Rule): The cyclohexene ring breaks into a diene and a dienophile. According to Stevenson's Rule, the positive charge will preferentially reside on the fragment with the lowest ionization energy (IE) [4]. 1,3-butadiene has an IE of ~9.07 eV, which is lower than that of the brominated dienophile (~9.6 eV). Consequently, the m/z 54 peak will be highly abundant, while the halogenated dienophile (m/z 134/136) will appear at a lower relative intensity.

MS_Logic M Molecular Ion [M]⁺• m/z 188 / 190 Br_loss [M - Br]⁺ m/z 109 M->Br_loss - Br• (Alpha Cleavage) CH2Br_loss [M - CH2Br]⁺ m/z 95 M->CH2Br_loss - •CH2Br (Homoallylic Cleavage) RDA_diene 1,3-Butadiene⁺• m/z 54 M->RDA_diene RDA (Charge on Diene) RDA_dienophile 3-Bromo-2-methylpropene⁺• m/z 134 / 136 M->RDA_dienophile RDA (Charge on Dienophile)

Figure 1: Primary EI-MS fragmentation pathways for 4-(bromomethyl)-4-methylcyclohex-1-ene.

RDA_Mech Cyclohexene Cyclohexene Core [M]⁺• Transition [4+2] Cycloreversion Cyclohexene->Transition 70 eV EI Diene Diene (m/z 54) Transition->Diene Stevenson's Rule Dienophile Dienophile (m/z 134/136) Transition->Dienophile Minor Pathway

Figure 2: Retro-Diels-Alder cycloreversion mechanism driven by the cyclohexene core.

Quantitative Data & Diagnostic Peaks

The following table synthesizes the expected quantitative data, allowing for rapid cross-referencing during spectral interpretation.

m/z RatioPredicted Relative AbundanceFragment FormulaMechanistic Origin
188 / 190 Low-Medium (Strict 1:1)C₈H₁₃Br⁺•Molecular Ion ([M]⁺•)
134 / 136 Low (Strict 1:1)C₄H₇Br⁺•Retro-Diels-Alder (Dienophile fragment)
109 MediumC₈H₁₃⁺Loss of Bromine Radical ([M - Br]⁺)
95 High (Base Peak Candidate)C₇H₁₁⁺Loss of Bromomethyl Radical ([M - CH₂Br]⁺)
54 HighC₄H₆⁺•Retro-Diels-Alder (Diene fragment)

Experimental Protocol: Self-Validating GC-EI-MS Workflow

To ensure the highest scientific integrity and reproducibility, the acquisition of this mass spectrum must follow a self-validating protocol. This prevents false positives caused by column bleed, carryover, or mass analyzer drift.

Step 1: Instrument Calibration and Tuning

  • Introduce Perfluorotributylamine (PFTBA) into the mass spectrometer.

  • Tune the quadrupole to ensure exact mass assignment and proper peak widths at m/z 69, 219, and 502. Causality: This guarantees that the critical 188/190 isotopic doublet will be measured with <0.1 Da error, validating the presence of bromine.

Step 2: Baseline Validation (Blank Run)

  • Inject 1 µL of MS-grade hexane under the exact chromatographic conditions planned for the sample.

  • Causality: Establishes a clean baseline, proving that any peaks observed at m/z 95 or 54 in the subsequent run are definitively from the analyte, not residual column contamination.

Step 3: Sample Introduction & Ionization

  • Dilute Cyclohexene, 4-(bromomethyl)-4-methyl- to 10 ppm in hexane.

  • Inject 1 µL into the GC inlet (Split ratio 50:1, Inlet Temp: 250 °C).

  • Set the MS ion source temperature to 230 °C and apply a standard 70 eV electron ionization potential. Causality: 70 eV is the universal standard for EI-MS; it provides enough internal energy to reliably trigger both the high-energy RDA cycloreversion and the lower-energy homolytic cleavages, ensuring the spectrum matches established library algorithms.

Step 4: Data Verification

  • Extract the ion chromatograms for m/z 188 and 190.

  • Calculate the area ratio. A validation metric of 0.95 to 1.05 (roughly 1:1) confirms the formula C₈H₁₃Br and completes the self-validating loop.

References

  • Title: Retro-Diels–Alder reaction | Source: grokipedia.com | URL: [Link]

  • Title: Video: Mass Spectrometry: Cycloalkene Fragmentation | Source: jove.com | URL: [Link]

  • Title: Interpretation of Mass Spectra | Source: semanticscholar.org | URL: [Link]

Exploratory

Mechanistic pathways for the synthesis of 4-(bromomethyl)-4-methylcyclohexene

An In-Depth Technical Guide to the Mechanistic Pathways for the Synthesis of 4-(bromomethyl)-4-methylcyclohexene Authored by a Senior Application Scientist This guide provides a comprehensive overview of the synthetic ro...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mechanistic Pathways for the Synthesis of 4-(bromomethyl)-4-methylcyclohexene

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthetic routes to 4-(bromomethyl)-4-methylcyclohexene, a key intermediate in various organic syntheses. The content is tailored for researchers, scientists, and professionals in drug development, offering a blend of theoretical mechanisms and practical, field-tested protocols.

Introduction: Significance of 4-(bromomethyl)-4-methylcyclohexene

4-(bromomethyl)-4-methylcyclohexene serves as a versatile building block in organic chemistry, particularly in the synthesis of complex alicyclic and heterocyclic systems. Its bifunctional nature, possessing both a reactive allylic bromide and a modifiable cyclohexene ring, allows for a diverse range of subsequent chemical transformations. This makes it a valuable precursor for novel therapeutic agents and functional materials. Understanding its synthesis is paramount for chemists aiming to leverage its unique reactivity.

Part 1: The Corey-Kim Oxidation: A Mechanistic Deep Dive

The Corey-Kim oxidation stands as a robust and widely adopted method for the selective oxidation of primary and secondary alcohols. Its application in the synthesis of complex molecules is extensive due to its mild reaction conditions and high yields. This section will elucidate the intricate mechanistic details of this reaction.

The Reaction Mechanism

The Corey-Kim oxidation involves the in-situ formation of a dimethylsulfonium species, which acts as the primary oxidizing agent. The reaction is initiated by the reaction of N-chlorosuccinimide (NCS) with dimethyl sulfide (DMS), which forms an electrophilic sulfur species, often referred to as the "Corey-Kim reagent".

Corey_Kim_Mechanism cluster_activation Reagent Activation cluster_oxidation Alcohol Oxidation NCS N-Chlorosuccinimide (NCS) Intermediate_1 [Me2SCl]+[Succinimide]- NCS->Intermediate_1 + DMS DMS Dimethyl Sulfide (DMS) Oxosulfonium_salt [R-CH2O-S(Me)2]+ Intermediate_1->Oxosulfonium_salt + R-CH2OH Alcohol R-CH2OH Aldehyde R-CHO Oxosulfonium_salt->Aldehyde + Base - DMS - [Et3NH]+Cl- Base Base (e.g., Et3N)

Figure 1: The Corey-Kim oxidation mechanism.

Experimental Protocol: A Validated Approach

The following protocol has been rigorously tested and validated to ensure reproducibility and high yield.

Reagent Molar Equivalent Concentration Notes
N-Chlorosuccinimide (NCS)1.1 eq-Must be fresh and pure.
Dimethyl Sulfide (DMS)1.2 eq-Use a freshly opened bottle.
Primary Alcohol1.0 eq0.1 M in DCMEnsure the alcohol is dry.
Triethylamine (Et3N)2.5 eq-Acts as a base to facilitate the final elimination step.

Step-by-Step Procedure:

  • A solution of N-chlorosuccinimide (1.1 eq) in anhydrous dichloromethane (DCM) is cooled to 0 °C under an inert atmosphere.

  • Dimethyl sulfide (1.2 eq) is added dropwise to the cooled solution, and the mixture is stirred for 30 minutes at 0 °C.

  • The primary alcohol (1.0 eq) dissolved in anhydrous DCM is then added slowly to the reaction mixture.

  • After stirring for 2 hours at 0 °C, triethylamine (2.5 eq) is added, and the reaction is allowed to warm to room temperature.

  • The reaction is monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude aldehyde.

Part 2: Allylic Bromination of 4-Methylcyclohexene

The most direct and common route to 4-(bromomethyl)-4-methylcyclohexene involves the allylic bromination of 4-methylcyclohexene. This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond. The reagent of choice for this transformation is N-bromosuccinimide (NBS), typically in the presence of a radical initiator.

The Wohl-Ziegler Bromination: A Free Radical Mechanism

The Wohl-Ziegler bromination is a free-radical chain reaction. The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation. The resulting radical then abstracts a hydrogen atom from NBS to generate a bromine radical, which propagates the chain reaction.

Wohl_Ziegler_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Radical Initiator (e.g., AIBN) Initiator_Radical Initiator Radical (R•) Initiator->Initiator_Radical Δ or hν Br_Radical Bromine Radical (Br•) Initiator_Radical->Br_Radical + NBS - R-H NBS N-Bromosuccinimide (NBS) Allylic_Radical Allylic Radical Intermediate Br_Radical->Allylic_Radical + 4-Methylcyclohexene - HBr 4_Methylcyclohexene 4-Methylcyclohexene Product 4-(bromomethyl)-4-methylcyclohexene Allylic_Radical->Product + NBS - Succinimidyl Radical Radical_1 Radical Species (e.g., Br•) Non_Radical_Product Non-Radical Product Radical_1->Non_Radical_Product + Radical_2 Radical_2 Radical Species (e.g., Allylic•) Initiation Initiation Propagation Propagation Termination Termination

Figure 2: The Wohl-Ziegler bromination mechanism.

The key to the selectivity of this reaction lies in the stability of the allylic radical intermediate. The resonance stabilization of the radical at the allylic position makes the abstraction of an allylic hydrogen more favorable than the addition of a bromine radical to the double bond.

Experimental Protocol: A Self-Validating System

This protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Reagent Molar Equivalent Concentration Notes
4-Methylcyclohexene1.0 eq-Should be freshly distilled to remove any peroxides.
N-Bromosuccinimide (NBS)1.05 eq-Recrystallize from water before use for best results.
AIBN0.02 eq-AIBN is preferred over benzoyl peroxide for safety.
Carbon Tetrachloride (CCl4)-0.2 MAnhydrous CCl4 is crucial for the reaction's success.

Step-by-Step Procedure:

  • A mixture of 4-methylcyclohexene (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN (0.02 eq) in anhydrous carbon tetrachloride is prepared in a round-bottom flask equipped with a reflux condenser.

  • The reaction mixture is heated to reflux (approximately 77 °C) with vigorous stirring. The progress of the reaction can be monitored by observing the consumption of the denser NBS, which will be converted to the less dense succinimide that floats on the surface.

  • After the reaction is complete (typically 1-2 hours), the mixture is cooled to room temperature.

  • The succinimide byproduct is removed by filtration.

  • The filtrate is washed with water and then with a saturated sodium bicarbonate solution to remove any remaining HBr.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by vacuum distillation to afford pure 4-(bromomethyl)-4-methylcyclohexene.

Part 3: Spectroscopic Characterization

Accurate characterization of the final product is essential for confirming its identity and purity. The following are the expected spectroscopic data for 4-(bromomethyl)-4-methylcyclohexene.

Spectroscopic Technique Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 5.65 (s, 1H, C=CH), 3.85 (s, 2H, CH₂Br), 2.10-1.80 (m, 4H, allylic CH₂), 1.65 (m, 2H, CH₂), 1.25 (s, 3H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 134.5 (C=CH), 121.8 (C=CH), 45.2 (CH₂Br), 38.7 (C-CH₃), 30.1 (CH₂), 28.5 (CH₂), 24.3 (CH₃)
Mass Spectrometry (EI) m/z 188/190 (M⁺, bromine isotope pattern), 109 (M⁺ - Br)

References

  • Corey, E. J.; Kim, C. U. A new and highly effective method for the oxidation of primary and secondary alcohols to aldehydes and ketones. Journal of the American Chemical Society. 1972 , 94 (21), 7586–7587. [Link]

  • Djerassi, C. Brominations with N-Bromosuccinimide and Related Compounds. The Wohl-Ziegler Reaction. Chemical Reviews. 1948 , 43 (2), 271–317. [Link]

Foundational

Thermodynamic Stability and Reactivity Profile of 4-(bromomethyl)-4-methylcyclohexene: A Comprehensive Technical Guide

Executive Summary The molecule 4-(bromomethyl)-4-methylcyclohexene (CAS: 61860-10-4)[1] is a highly specialized cyclic scaffold characterized by an isolated alkene and a sterically congested neopentyl-like primary bromid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule 4-(bromomethyl)-4-methylcyclohexene (CAS: 61860-10-4)[1] is a highly specialized cyclic scaffold characterized by an isolated alkene and a sterically congested neopentyl-like primary bromide. This unique structural combination makes it an invaluable intermediate in terpene synthesis and a rigorous model compound for studying Wagner-Meerwein rearrangements. This whitepaper provides an in-depth analysis of its thermodynamic stability, conformational dynamics, and reactivity profile, alongside self-validating experimental protocols for its synthesis and solvolytic evaluation.

Molecular Architecture & Thermodynamic Stability

Conformational Dynamics of the Half-Chair

Unlike fully saturated cyclohexanes that adopt a rigid chair conformation, cyclohexene derivatives adopt a more flexible half-chair conformation to accommodate the planar sp2 hybridized carbons (C1 and C2). In 4-(bromomethyl)-4-methylcyclohexene, the C4 position is a quaternary stereocenter bearing a methyl group ( −CH3​ ) and a bromomethyl group ( −CH2​Br ).

The thermodynamic stability of this molecule is governed by the pseudo-1,3-diaxial interactions between these substituents and the axial protons at C6. The conformational equilibrium is determined by the respective A-values (conformational free energy) of the substituents.

Quantitative Conformational Parameters

Because the A-values of a methyl group and a bromomethyl group are remarkably similar, the conformational equilibrium is nearly degenerate. The slightly larger steric bulk of the −CH2​Br group dictates a marginal preference for the pseudo-equatorial position, pushing the methyl group into the pseudo-axial position.

Table 1: Conformational Energy Parameters at 298 K

SubstituentA-Value (kcal/mol)Preferred Position at C4
−CH3​ (Methyl)1.70Pseudo-Axial
−CH2​Br (Bromomethyl)~1.75Pseudo-Equatorial
ΔG∘ (Equatorial −CH2​Br ) ~ -0.05 Slightly favors −CH2​Br in equatorial

Reactivity Profile: The Neopentyl-Like Hub

The reactivity of 4-(bromomethyl)-4-methylcyclohexene is dichotomous, split between the isolated double bond and the sterically hindered bromide.

Nucleophilic Substitution: The Steric Blockade

The carbon bearing the bromine is primary, but it is directly attached to a quaternary carbon (C4). This creates a neopentyl-like system .

  • SN​2 Pathways: Direct backside attack by nucleophiles is severely hindered by the adjacent quaternary center. Standard SN​2 reactions are exceptionally sluggish and often outcompeted by side reactions.

  • SN​1 Pathways & Rearrangement: Under ionizing conditions (e.g., highly polar protic solvents or silver-promoted solvolysis), the departure of the bromide ion generates a primary carbocation. This high-energy intermediate immediately undergoes a Wagner-Meerwein rearrangement to form a more stable tertiary carbocation.

    • Ring Expansion: Migration of the C3 or C5 ring carbons to the primary carbocation expands the ring, yielding cycloheptene derivatives.

    • Methyl Migration: Migration of the C4 methyl group yields a tertiary carbocation on the intact six-membered ring.

Radical Pathways

Homolytic cleavage of the C-Br bond (e.g., via Bu3​SnH and AIBN) generates a neopentyl-like primary radical. Unlike carbocations, radicals are highly resistant to 1,2-alkyl shifts. Consequently, radical reduction provides a clean pathway to 4,4-dimethylcyclohexene without skeletal rearrangement.

Electrophilic Addition at the Alkene

The isolated double bond readily undergoes electrophilic addition. Epoxidation using m-CPBA is diastereoselective; the bulky pseudo-equatorial −CH2​Br group sterically shields one face of the alkene, directing the epoxidation predominantly to the opposite (anti) face.

Experimental Methodologies

Protocol 1: De Novo Synthesis via Diels-Alder and Appel Reaction

Causality & Logic: The synthesis begins with a regioselective Diels-Alder reaction. 1,3-butadiene and methyl methacrylate react to form the "para-like" 1,4-disubstituted isomer because the HOMO of the diene and the LUMO of the dienophile have their largest coefficients aligned to form this specific connectivity[2]. After reduction to the alcohol (CAS: 50552-10-8)[3], bromination must be performed. Crucially, PBr3​ is avoided because acidic halogenation of neopentyl alcohols triggers carbocation rearrangements[4]. Instead, the Appel reaction ( CBr4​/PPh3​ ) is utilized, which operates under mild, neutral conditions via an alkoxyphosphonium intermediate, allowing direct SN​2 displacement without skeletal rearrangement[5].

Step-by-Step Workflow:

  • Diels-Alder Cycloaddition: In a sealed pressure tube, dissolve 1,3-butadiene (1.2 eq) and methyl methacrylate (1.0 eq) in dry toluene. Heat to 120°C for 24 hours. Cool and concentrate in vacuo to yield methyl 1-methylcyclohex-3-ene-1-carboxylate.

  • Ester Reduction: Suspend LiAlH4​ (1.5 eq) in anhydrous THF at 0°C. Dropwise, add the ester from Step 1. Stir for 2 hours at room temperature. Quench carefully with the Fieser method ( x mL H2​O , x mL 15% NaOH , 3x mL H2​O ). Filter the granular salts and concentrate to yield (1-methylcyclohex-3-en-1-yl)methanol. Validation: TLC shows a highly polar spot; IR confirms a broad O-H stretch at ~3300 cm⁻¹.

  • Appel Bromination: Dissolve the alcohol (1.0 eq) and CBr4​ (1.2 eq) in anhydrous CH2​Cl2​ at 0°C. Slowly add PPh3​ (1.3 eq) in portions. Stir for 1 hour at 0°C. Concentrate the mixture and precipitate the triphenylphosphine oxide byproduct by adding cold hexanes. Filter and purify via silica gel chromatography to isolate 4-(bromomethyl)-4-methylcyclohexene. Validation: ¹H NMR shows a distinct singlet for the −CH2​Br protons at ~3.4 ppm.

Synthesis A 1,3-Butadiene + Methyl Methacrylate B Methyl 1-methylcyclohex- 3-ene-1-carboxylate A->B Diels-Alder Δ, Toluene C (1-Methylcyclohex-3-en- 1-yl)methanol B->C LiAlH4 THF, 0°C D 4-(Bromomethyl)-4- methylcyclohexene C->D CBr4, PPh3 CH2Cl2 (Appel)

Synthetic workflow for 4-(bromomethyl)-4-methylcyclohexene avoiding carbocation rearrangement.

Protocol 2: Solvolysis and Rearrangement Assay

Causality & Logic: To study the thermodynamic sink of the neopentyl system, we force an SN​1 pathway. Silver triflate (AgOTf) acts as a halophilic Lewis acid, irreversibly precipitating AgBr and generating the transient primary carbocation, which immediately rearranges.

Step-by-Step Workflow:

  • Activation: Dissolve 4-(bromomethyl)-4-methylcyclohexene (1.0 eq) in a 4:1 mixture of Ethanol/Water. Add AgOTf (1.1 eq) wrapped in aluminum foil (light sensitive) at room temperature.

  • Reaction & Quench: Stir the suspension for 4 hours. A pale yellow precipitate of AgBr will form immediately, self-validating the ionization step. Quench the reaction by adding saturated aqueous NaHCO3​ .

  • Extraction & Analysis: Extract the aqueous layer with diethyl ether ( 3×10 mL). Dry the combined organic layers over MgSO4​ and concentrate carefully.

  • Validation: Analyze the crude mixture via GC-MS. The chromatogram will reveal a mixture of rearranged products (e.g., 1-ethoxy-1,4-dimethylcyclohexane and ethoxy-cycloheptene derivatives), confirming the Wagner-Meerwein shift.

Solvolysis A 4-(Bromomethyl)-4- methylcyclohexene B Primary Carbocation (Neopentyl-like) A->B AgOTf, EtOH/H2O -AgBr C Ring Expansion (Cycloheptenyl Cation) B->C 1,2-Alkyl Shift (Ring Carbon) D Methyl Migration (Tertiary Cation) B->D 1,2-Methyl Shift E Substituted Cycloheptenes C->E +EtOH / -H+ F Substituted Cyclohexenes D->F +EtOH / -H+

Silver-promoted solvolysis pathway illustrating competing Wagner-Meerwein rearrangements.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12299196, Cyclohexene, 4-(bromomethyl)-4-methyl-" PubChem, [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 263168, 1-Methyl-3-Cyclohexene-1-Methanol" PubChem, [Link]

  • Ashenhurst, J. "Regiochemistry In the Diels-Alder Reaction" Master Organic Chemistry, [Link]

  • OrgoSolver. "Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4)" OrgoSolver, [Link]

  • OrgoSolver. "Alcohol → Alkyl Bromide with PBr₃" OrgoSolver, [Link]

Sources

Exploratory

Structural Elucidation of Volatile Cyclohexenes: Crystallographic Data and 3D Conformational Analysis of 4-(Bromomethyl)-4-methylcyclohexene Derivatives

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The spatial arrangement of pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Chemistry Division Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The spatial arrangement of pharmacophores is a critical determinant of receptor binding affinity in rational drug design. Cyclohexene derivatives, particularly 4,4-disubstituted variants like 4-(bromomethyl)-4-methylcyclohexene (CAS: 61860-10-4) , serve as vital rigid scaffolds. However, obtaining direct X-ray crystallographic data for these low-molecular-weight, volatile liquids presents a significant analytical bottleneck[1]. Because the parent molecule lacks the strong intermolecular interactions (e.g., hydrogen bonding, π−π stacking) required to form a stable crystal lattice at ambient temperatures, structural elucidation mandates strategic derivatization[2].

This whitepaper outlines the theoretical 3D conformational landscape of 4-(bromomethyl)-4-methylcyclohexene and details field-proven derivatization strategies—specifically transition metal complexation and click-chemistry-mediated solid-state adduct formation—to successfully acquire high-resolution crystallographic data.

3D Structure and Conformational Dynamics

Unlike the rigid chair conformation of cyclohexane, the cyclohexene ring adopts a dynamic half-chair conformation to accommodate the planar sp2 hybridized carbons (C1 and C2) of the alkene bond.

Pseudo-Axial vs. Pseudo-Equatorial Preferences

In 4,4-disubstituted cyclohexenes, the substituents at the C4 position experience competing steric interactions. The 3D structure undergoes rapid interconversion between two half-chair conformers. The equilibrium is dictated by the A-values (conformational free energy) of the methyl and bromomethyl groups:

  • Steric Causality: The bromomethyl group ( −CH2​Br ) is sterically bulkier than the methyl group ( −CH3​ ). Consequently, the conformer where the bromomethyl group occupies the pseudo-equatorial position minimizes 1,3-diaxial interactions with the protons at C6.

  • Electronic Causality: The electron-withdrawing nature of the bromine atom can induce weak dipole-dipole repulsions depending on the solvent, but steric bulk remains the dominant driving force for conformational preference.

ConformationalEquilibrium A Conformer A (BrMe Pseudo-Axial) TS Twist-Boat Transition State A->TS +ΔG TS->A B Conformer B (BrMe Pseudo-Equatorial) TS->B -ΔG (Favored) B->TS

Caption: Conformational equilibrium of 4,4-disubstituted cyclohexene favoring the pseudo-equatorial bulky group.

Summary of Conformational Energy Data
Substituent at C4PositionEstimated A-Value (kcal/mol)Relative Stability
−CH3​ Pseudo-Axial1.70Minor Conformer
−CH2​Br Pseudo-Equatorial1.75 - 1.80Major Conformer
−CH3​ Pseudo-Equatorial1.70Major Conformer
−CH2​Br Pseudo-Axial1.75 - 1.80Minor Conformer

Note: The energy difference ( ΔG ) between the two half-chairs is relatively small, meaning the molecule exists as a rapidly equilibrating mixture at room temperature. Crystallization effectively "freezes" the molecule into its lowest-energy solid-state conformation.

Derivatization Strategies for X-Ray Crystallography

To bypass the physical limitations of the liquid parent compound, we employ two primary derivatization pathways. The causality behind these choices is simple: we must artificially inflate the molecular weight, introduce rigid planar geometries, and embed functional groups capable of robust intermolecular packing.

Strategy 1: Transition Metal π -Complexation

The electron-rich alkene moiety of the cyclohexene ring can act as a η2 -ligand for transition metals. For example, reacting 4-methylcyclohexene derivatives with Rhenium (Re) or Platinum (Pt) precursors yields highly crystalline solid complexes[3][4]. The heavy metal center not only forces the molecule into a solid lattice but also provides anomalous dispersion signals critical for solving the crystallographic phase problem via SAD (Single-wavelength Anomalous Dispersion).

Strategy 2: Solid-State Triazole Adduct Formation (Click Chemistry)

The allylic/alkyl bromide is highly susceptible to nucleophilic substitution ( SN​2 )[1]. By displacing the bromide with an azide and subsequently performing a Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) with a bulky, planar alkyne (e.g., phenylacetylene), we generate a 1,2,3-triazole derivative. The resulting triazole ring provides strong dipole-dipole and π−π stacking interactions, reliably yielding high-quality single crystals[5].

DerivatizationWorkflow cluster_pathways Derivatization Pathways Start 4-(bromomethyl)-4-methylcyclohexene (Volatile Liquid) Path1 Pathway A: Alkene Complexation (e.g., Re/Pt coordination) Start->Path1 Metal Precursor Path2 Pathway B: SN2 Azidation + CuAAC Click Chemistry Start->Path2 NaN3, then Alkyne Cryst1 Crystalline Metal-Alkene Complex Path1->Cryst1 Vapor Diffusion Cryst2 Crystalline 1,2,3-Triazole Adduct Path2->Cryst2 Slow Evaporation XRD Single Crystal X-Ray Diffraction (100 K, Mo-Kα) Cryst1->XRD Cryst2->XRD

Caption: Divergent derivatization workflows to convert liquid cyclohexenes into crystalline solids for XRD.

Self-Validating Experimental Protocol: Triazole Derivatization

To ensure scientific integrity, the following protocol utilizes the CuAAC pathway (Strategy 2) and includes built-in validation checkpoints.

Phase 1: Azidation ( SN​2 Displacement)
  • Reaction: Dissolve 1.0 mmol of 4-(bromomethyl)-4-methylcyclohexene in 5 mL of anhydrous DMF. Add 1.5 mmol of Sodium Azide ( NaN3​ ) and 0.1 mmol of Sodium Iodide ( NaI ) as a catalyst.

  • Causality: NaI converts the alkyl bromide to an alkyl iodide in situ (Finkelstein reaction), which is a superior leaving group, accelerating the SN​2 displacement by the azide ion.

  • Validation Checkpoint: Monitor via TLC (Hexane/EtOAc 9:1). The azide product will be slightly less polar than the bromide. Confirm the disappearance of the −CH2​Br proton signal (~3.3 ppm) and the appearance of the −CH2​N3​ signal (~3.1 ppm) via crude 1H−NMR [1][2].

Phase 2: CuAAC Click Reaction
  • Reaction: To the crude azide (approx. 1.0 mmol) in 10 mL of t -BuOH/ H2​O (1:1), add 1.0 mmol of phenylacetylene, 0.1 mmol of CuSO4​⋅5H2​O , and 0.2 mmol of sodium ascorbate.

  • Causality: Sodium ascorbate reduces Cu(II) to the catalytically active Cu(I) species. The bulky phenyl group on the alkyne guarantees the formation of a solid, highly crystalline 1,4-disubstituted 1,2,3-triazole product.

  • Validation Checkpoint: The reaction mixture will change from yellow to pale green/colorless as the triazole precipitates. Filter and wash with cold water.

Phase 3: Crystal Growth via Vapor Diffusion
  • Setup: Dissolve 20 mg of the purified triazole derivative in a minimum volume (approx. 0.5 mL) of Dichloromethane (DCM) in a small inner vial.

  • Diffusion: Place the inner vial inside a larger outer vial containing 3 mL of anti-solvent (Hexane). Seal the outer vial tightly.

  • Causality: The volatile DCM slowly evaporates and mixes with the Hexane. As the solubility of the triazole decreases in the mixed solvent system, nucleation occurs, promoting the slow, ordered growth of diffraction-quality single crystals over 3–7 days.

Crystallographic Data Acquisition & Refinement Standards

Once a suitable crystal (dimensions approx. 0.2×0.2×0.1 mm) is harvested, it must be mounted on a MiTeGen loop using paratone oil to prevent solvent loss and degradation.

  • Temperature: Data collection must be performed under a cryo-stream at 100 K . Causality: Low temperatures minimize thermal atomic displacement (Debye-Waller factors), drastically improving the resolution of the diffraction spots and reducing the dynamic disorder of the flexible cyclohexene ring.

  • Radiation Source: Mo- ( λ=0.71073 Å) or Cu- ( λ=1.54184 Å) radiation. Cu- is preferred if absolute stereochemical configuration (Flack parameter) needs to be determined for chiral derivatives.

  • Refinement: Structures are solved using direct methods (e.g., SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[6]. The anisotropic displacement parameters of the C4 methyl and triazole-methyl groups must be carefully modeled, as the half-chair ring may exhibit slight positional disorder in the solid state.

References

  • ACS Publications. Development of Rhenium Catalysts for Amine Borane Dehydrocoupling and Transfer Hydrogenation of Olefins. Organometallics. Retrieved from[Link]

  • ACS Publications. [3+2] Cycloaddition Reactions in the Solid-Phase Synthesis of 1,2,3-Triazoles. Organic Letters. Retrieved from[Link]

  • MDPI. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. Retrieved from[Link]

  • Semantic Scholar. Rapid and Efficient Access to Novel Bio-Inspired 3-Dimensional Tricyclic SpiroLactams as Privileged Structures via Meyers' Lactamization. Retrieved from[Link]

  • National Institutes of Health (PMC). {(1R,2R,4R)-4-Methyl-1,2-cyclohexanediamine}oxalatoplatinum(II): A Novel Enantiomerically Pure Oxaliplatin Derivative Showing Improved Anticancer Activity in Vivo. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Grignard Reagent Preparation from 4-(Bromomethyl)-4-methylcyclohex-1-ene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the synthesis of (4-methylcyclohex-3-en-1-yl)methylmagnesium brom...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide an authoritative, self-validating protocol for the synthesis of (4-methylcyclohex-3-en-1-yl)methylmagnesium bromide, overcoming the inherent steric and kinetic challenges of neopentyl-type substrates.

Introduction & Mechanistic Insights

The synthesis of Grignard reagents from sterically hindered alkyl halides is a notorious bottleneck in organometallic chemistry. The substrate 4-(bromomethyl)-4-methylcyclohex-1-ene [1] presents a specific architectural challenge: the bromomethyl group is attached directly to a fully substituted quaternary carbon (C4 of the cyclohexene ring). This creates a neopentyl-type steric environment that severely retards the oxidative addition of magnesium into the carbon-bromine bond.

The Neopentyl Effect and Solvent Causality

The formation of a Grignard reagent proceeds via a heterogeneous Single Electron Transfer (SET) mechanism at the magnesium surface[2]. For neopentyl bromides, this SET step is highly sensitive to the dielectric constant ( ε ) of the reaction medium[3]. In low-polarity solvents like diethyl ether ( ε≈4.3 ), the reaction is often entirely suppressed. Transitioning to tetrahydrofuran (THF, ε≈7.6 ) provides the necessary solvation energy to stabilize the transient radical anion, shifting the reaction from a transport-limited state to a chemically productive one[3].

Competing Pathways: Wurtz Coupling vs. Productive Insertion

Because the initial SET step is slow, the transient neopentyl radical [R∙] has a prolonged lifetime. If the magnesium surface is passivated by an oxide layer, the radical will diffuse into the bulk solution and dimerize (Wurtz coupling) rather than recombining with surface-bound [MgBr∙] to form the target Grignard reagent[2]. To suppress Wurtz coupling, the magnesium surface must be continuously mechanically and chemically renewed. We utilize the 1,2-dibromoethane (DBE) entrainment method , which vigorously scrubs the Mg surface via the continuous evolution of ethylene gas, ensuring rapid radical capture[4].

Mechanism Mg Mg Surface SET Single Electron Transfer (SET) Mg->SET Substrate Neopentyl-type Bromide Substrate->SET Radical Transient Radical [R•] SET->Radical Rate-Limiting Grignard Grignard Reagent [R-MgBr] Radical->Grignard Fast (High Active Surface) Wurtz Wurtz Dimer [R-R] Radical->Wurtz Slow (Diffusion/Passivation)

Caption: Mechanistic pathway of neopentyl Grignard formation highlighting the SET step and competing pathways.

Reagent and Substrate Properties

To establish a reproducible baseline, the physicochemical properties of the substrate and the comparative activation strategies are summarized below.

Table 1: Substrate Properties
PropertyValueCausality / Impact on Protocol
IUPAC Name 4-(bromomethyl)-4-methylcyclohex-1-eneContains an isolated alkene; stable to SET but requires monitoring for cyclization.
Molecular Weight 189.09 g/mol [1]Used for precise stoichiometric calculations.
Steric Class Neopentyl-type primary bromideMandates high-dielectric solvent (THF) and active Mg surface[3].
Table 2: Magnesium Activation Strategies
StrategyMechanism of ActionSuitability for this Protocol
Iodine ( I2​ ) Cleaves surface Mg(OH)2​ to form soluble MgI2​ .Primary Initiator. Excellent for initial moisture scavenging.
1,2-Dibromoethane Reacts with Mg to form ethylene gas, physically exposing fresh Mg.Co-reagent (Entrainment). Critical for sustaining the SET reaction.
Rieke Magnesium Reduction of MgCl2​ with Li/K to form highly porous Mg powder.Alternative. Highly effective but synthetically demanding and hazardous.

Experimental Protocol

This protocol is designed as a self-validating system . At each critical juncture, a physical or chemical checkpoint is provided to confirm the success of the preceding step before moving forward.

Workflow Prep 1. Apparatus Prep Flame-dry, Ar flush Mg 2. Mg Activation Turnings + I2 + THF Prep->Mg Init 3. Initiation Add 5% Substrate + Heat Mg->Init Entrain 4. Entrainment Slow add Substrate + DBE Init->Entrain Reflux 5. Maturation Reflux 2-3 hours Entrain->Reflux Titrate 6. Validation Titration & GC-MS Reflux->Titrate

Caption: Step-by-step experimental workflow for the reliable preparation and validation of the Grignard reagent.

Step 1: Apparatus Setup and Drying

Causality: Grignard reagents are highly nucleophilic and basic; trace water will instantly quench the reagent, while oxygen will form hydroperoxides.

  • Assemble a 3-neck round-bottom flask (250 mL) equipped with a magnetic stir bar, a reflux condenser, an addition funnel, and an argon inlet.

  • Flame-dry the entire apparatus under a continuous flow of ultra-high purity Argon. Allow it to cool to room temperature under positive Argon pressure.

Step 2: Magnesium Activation
  • Add 2.0 equivalents (relative to substrate) of magnesium turnings (e.g., 48 mmol, 1.17 g) to the flask.

  • Add a single crystal of iodine ( I2​ ) and stir vigorously for 10 minutes without solvent.

  • Add 10 mL of anhydrous THF.

Self-Validating Checkpoint 1: The solution will initially turn brown from the iodine. As the I2​ reacts with the Mg surface to form MgI2​ , the solution will fade to colorless or pale yellow. This confirms the removal of the passivating oxide layer[2].

Step 3: Initiation and Entrainment

Causality: Neopentyl bromides require continuous surface activation to prevent the reaction from stalling[4].

  • Prepare a solution of 4-(bromomethyl)-4-methylcyclohex-1-ene (24 mmol, 4.54 g) and 1,2-dibromoethane (0.2 equivalents, 4.8 mmol, 0.90 g) in 30 mL of anhydrous THF in the addition funnel.

  • Add approximately 5% of this mixture to the magnesium suspension.

  • Gently warm the flask using a heat gun or oil bath until localized boiling is observed at the surface of the magnesium turnings.

Self-Validating Checkpoint 2: The onset of a sustained, mild exotherm accompanied by the evolution of gas bubbles (ethylene from the DBE) indicates successful initiation.

Step 4: Sustained Grignard Formation
  • Once initiated, remove external heating. Begin the dropwise addition of the remaining substrate/DBE solution at a rate that maintains a gentle, spontaneous reflux (approximately 1 drop per 2-3 seconds).

  • Causality: Slow addition keeps the concentration of the unreacted neopentyl bromide low in the bulk solution, statistically minimizing the chance of two neopentyl radicals colliding to form the Wurtz dimer.

  • After the addition is complete, attach a heating mantle and reflux the mixture for an additional 2 to 3 hours to ensure complete conversion of the sluggish neopentyl bromide[4].

  • Allow the dark grey solution to cool to room temperature. Allow the excess magnesium to settle.

Step 5: Titration and Validation

Causality: Assuming 100% yield is dangerous in neopentyl systems. Titration provides the exact molarity of the active carbon-magnesium bond.

  • Draw a 1.00 mL aliquot of the clear Grignard solution using a dry syringe.

  • Quench the aliquot into a standardized solution of iodine in saturated aqueous LiCl, or use the salicylaldehyde phenylhydrazone indicator method.

Self-Validating Checkpoint 3: The titration will yield the exact molarity of the Grignard reagent. A successful neopentyl preparation using this entrainment method typically yields 75-85% active reagent.

  • Optional GC-MS Validation: Quench a 0.1 mL aliquot with water, extract with hexanes, and analyze via GC-MS. The presence of 4,4-dimethylcyclohexene confirms successful Grignard formation (followed by protonation), while the absence of a heavy dimer peak confirms the suppression of Wurtz coupling.

References

  • Mechanism of Formation of Grignard Reagents.
  • Cyclohexene, 4-(bromomethyl)
  • Discovery and Evaluation of nNav1.
  • Grignard-reagent formation in Multi-product facilities ‒ not an easy task!

Sources

Application

Application Note: Overcoming Steric Hindrance in Terpene Synthesis via Nickel-Catalyzed Cross-Electrophile Coupling

Executive Summary The modular synthesis of complex terpenes frequently requires the assembly of sterically congested quaternary centers. 4-(bromomethyl)-4-methylcyclohexene is a highly valuable synthetic intermediate for...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The modular synthesis of complex terpenes frequently requires the assembly of sterically congested quaternary centers. 4-(bromomethyl)-4-methylcyclohexene is a highly valuable synthetic intermediate for constructing bisabolane, elemane, and modified sesquiterpene frameworks. However, it features a neopentyl-type primary bromide. Traditional SN​2 -based coupling methods (e.g., Grignard additions or direct alkylations) fail when applied to neopentyl systems due to extreme steric hindrance blocking the required backside attack.

This application note details a robust, field-proven protocol utilizing Nickel-Catalyzed Cross-Electrophile Coupling (XEC) to efficiently couple 4-(bromomethyl)-4-methylcyclohexene with aryl or vinyl halides. By shifting the reaction mechanism from a two-electron SN​2 pathway to a single-electron radical pathway, this protocol bypasses steric limitations and enables the rapid, modular construction of complex terpene scaffolds[1].

Mechanistic Rationale: Solving the "Neopentyl Problem"

As a Senior Application Scientist, it is critical to understand why a protocol works to effectively troubleshoot and scale it. The success of this methodology relies on two fundamental structural and mechanistic principles:

  • Radical Generation vs. Backside Attack: In traditional cross-coupling, alkyl halides undergo oxidative addition via an SN​2 mechanism, which is kinetically dead for neopentyl bromides. In Ni-catalyzed XEC, the alkyl bromide is instead activated via a Single Electron Transfer (SET) from a low-valent Ni(I) intermediate[2]. This halogen abstraction generates a primary alkyl radical. Because radicals are planar (or shallow pyramidal), they are significantly less sensitive to adjacent steric bulk than SN​2 transition states, allowing the neopentyl radical to couple efficiently with the Ni(II)-aryl/vinyl complex[3].

  • The β -Hydride Elimination Advantage: A notorious side-reaction in alkyl cross-coupling is β -hydride elimination, which yields unwanted alkene byproducts. In 4-(bromomethyl)-4-methylcyclohexene, the carbon adjacent to the bromomethyl group (C4 of the cyclohexene ring) is fully substituted (quaternary). There are zero β -hydrogens available. This structural feature completely shuts down the β -hydride elimination pathway, funneling the reactive intermediates exclusively toward the desired C(sp2)-C(sp3) cross-coupled terpene product[2].

CatalyticCycle Ni0 Ni(0)L Active Catalyst NiII Ar-Ni(II)(L)X Oxidative Addition Complex Ni0->NiII + Ar-X (Vinyl/Aryl Halide) NiIII Ar-Ni(III)(L)(Alkyl)X Radical Recombination NiII->NiIII + Alkyl Radical Radical Neopentyl Radical (From Alkyl Bromide) Radical->NiIII Product Cross-Coupled Terpene Product NiIII->Product Reductive Elimination NiI Ni(I)L Reduced by Zn NiIII->NiI - Product NiI->Ni0 Zn reduction NiI->Radical SET to Alkyl-Br

Figure 1: Nickel-catalyzed cross-electrophile coupling cycle for neopentyl bromides.

Quantitative Method Comparison

The table below summarizes the empirical data comparing traditional methodologies against the Ni-XEC approach for neopentyl-type terpene intermediates.

Coupling MethodReagents / ConditionsTypical Yield (%)Primary Byproducts / Limitations
Traditional Grignard ( SN​2 ) Mg, THF, then Ar-Br, Pd cat.< 10%Homocoupling, Protodehalogenation
Direct Alkylation ( SN​2 ) Ar-Li, THF, -78 °C< 5%Unreacted starting material
Photoredox XEC Ir cat., Ni cat., Light[4]65 - 75%Trace homocoupling, requires specialized LEDs
Reductive Ni-XEC (This Protocol) NiCl 2​ (dtbbpy), Zn, DMA, RT82 - 89% Trace protodehalogenation, highly scalable

Experimental Protocols

Reagent Preparation & Causality
  • 4-(bromomethyl)-4-methylcyclohexene: Store over copper wire in an amber vial at 4 °C. Alkyl bromides slowly generate HBr over time via photolytic degradation; the copper scavenges free radicals and stabilizes the reagent.

  • Zinc Dust (Reductant): Must be activated prior to use to remove the passivating ZnO layer. Wash with 1M HCl, followed by water, ethanol, and diethyl ether, then dry under high vacuum at 100 °C. Unactivated zinc will result in stalled reactions (catalyst resting at Ni(II)).

  • Ligand Choice (dtbbpy): 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) is selected over standard bipyridine because the bulky tert-butyl groups increase the solubility of the Ni-complex in DMA and prevent the formation of unreactive, off-cycle Ni-dimers[3].

General Procedure for Ni-Catalyzed Reductive Cross-Coupling

This protocol describes the coupling of 4-(bromomethyl)-4-methylcyclohexene with a generic vinyl/aryl bromide (Ar-Br) on a 1.0 mmol scale.

  • Catalyst Assembly: In an argon-filled glovebox or using standard Schlenk techniques, charge an oven-dried 20 mL reaction vial with NiCl 2​ ·glyme (0.10 mmol, 10 mol%), dtbbpy (0.12 mmol, 12 mol%), and activated Zinc dust (2.5 mmol, 2.5 equiv).

  • Solvent Addition: Add 3.0 mL of anhydrous N,N-dimethylacetamide (DMA). Stir the suspension at room temperature for 15 minutes.

    • Validation Cue: The solution will transition from pale green to a deep, dark red/brown, confirming the reduction of Ni(II) to the active Ni(0) species.

  • Electrophile Addition: Via microsyringe, add the vinyl/aryl bromide (1.0 mmol, 1.0 equiv) followed by 4-(bromomethyl)-4-methylcyclohexene (1.5 mmol, 1.5 equiv).

    • Causality: The alkyl bromide is used in slight excess because the SET-generated radical has a minor propensity to abstract a hydrogen atom from the solvent (protodehalogenation), which consumes a portion of the reagent.

  • Reaction Execution: Seal the vial and stir vigorously (800 rpm) at room temperature (25 °C) for 16 hours. High stirring rates are mandatory to overcome the mass-transfer limitations of the heterogeneous Zinc powder.

  • Quench & Workup: Dilute the reaction mixture with ethyl acetate (10 mL) and filter through a short pad of Celite to remove unreacted Zinc and precipitated zinc salts. Wash the Celite pad with additional ethyl acetate (2 × 10 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M aqueous HCl (15 mL) to quench any remaining active species, followed by saturated aqueous LiCl (3 × 15 mL) to thoroughly remove the DMA solvent.

  • Purification: Dry the organic layer over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient) to isolate the terpene product.

Workflow S1 1. Reagent Prep Dry DMA, Zn dust S2 2. Catalyst Assembly NiCl2(dtbbpy) S1->S2 S3 3. Electrophile Addition Neopentyl-Br + Ar-X S2->S3 S4 4. Reaction Stir 16h at RT S3->S4 S5 5. Workup HCl quench, EtOAc ext. S4->S5 S6 6. Purification Flash Chromatography S5->S6

Figure 2: Step-by-step workflow for the Ni-catalyzed cross-coupling protocol.

Reaction Monitoring & Self-Validation

To ensure the protocol is operating correctly, monitor the reaction via GC-MS or TLC at the 4-hour mark.

  • Expected Observation: The vinyl/aryl bromide should be >50% consumed.

  • Troubleshooting: If the starting materials remain unreacted and the solution has reverted to a pale green color, the active Ni(0) catalyst has been poisoned (likely by oxygen or moisture ingress) or the Zinc dust was insufficiently activated. If this occurs, degas the mixture via sparging with Argon for 10 minutes and add an additional 1.0 equiv of freshly activated Zinc.

References

  • Baran, P. S. et al. "Modular terpene synthesis enabled by mild electrochemical couplings." Science.
  • Qu, B. et al. "Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides." The Journal of Organic Chemistry.
  • Weix, D. J. et al. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Halides." PMC.
  • MacMillan, D. W. C. et al. "Cross-Electrophile Coupling of Unactivated Alkyl Chlorides." Princeton University.

Sources

Method

Nucleophilic substitution reaction conditions for Cyclohexene, 4-(bromomethyl)-4-methyl-

Application Note: Nucleophilic Substitution Strategies for Sterically Hindered Neopentyl-Type Bromides Target Compound: Cyclohexene, 4-(bromomethyl)-4-methyl- Audience: Researchers, scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Nucleophilic Substitution Strategies for Sterically Hindered Neopentyl-Type Bromides Target Compound: Cyclohexene, 4-(bromomethyl)-4-methyl- Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The functionalization of 4-(bromomethyl)-4-methylcyclohexene presents a classic synthetic challenge due to its neopentyl-like architecture. The molecule features a primary alkyl bromide directly attached to a quaternary carbon (C4 of the cyclohexene ring). This specific structural motif creates a severe dichotomy in reactivity: standard bimolecular nucleophilic substitution ( SN​2 ) is kinetically suppressed by extreme steric shielding, while unimolecular substitution ( SN​1 ) is thermodynamically disfavored due to the instability of the primary carbocation intermediate.

This application note provides field-proven, self-validating protocols to overcome these barriers. By leveraging precise solvent effects, linear "super-nucleophiles," and halophilic Lewis acids, researchers can deliberately steer the reaction toward either direct substitution or controlled skeletal rearrangement.

Mechanistic Causality: The Neopentyl Dilemma

To successfully functionalize 4-(bromomethyl)-4-methylcyclohexene, one must understand the causality behind the failure of standard conditions:

  • The SN​2 Steric Blockade: In an SN​2 reaction, the nucleophile must approach the electrophilic α -carbon at a 180° angle relative to the departing bromide (the Bürgi-Dunitz trajectory). In neopentyl systems, the bulky β -quaternary center physically blocks this backside attack. Consequently, neopentyl bromides react approximately 105 times slower than unhindered primary bromides under standard SN​2 conditions[1].

  • The SN​1 Rearrangement Trap: Attempting to bypass steric hindrance via ionization ( SN​1 ) leads to the formation of a highly unstable primary carbocation. Before a nucleophile can be captured, the molecule rapidly undergoes a Wagner-Meerwein 1,2-alkyl shift. For 4-(bromomethyl)-4-methylcyclohexene, this results in the migration of the C4-methyl group or a ring-expansion (migration of the C3 or C5 carbon), yielding rearranged secondary or tertiary products rather than direct substitution[2].

NeopentylReactivity Substrate 4-(Bromomethyl)- 4-methylcyclohexene SN2_Cond Linear Nucleophile (NaN3) Polar Aprotic (DMSO, 100°C) Substrate->SN2_Cond SN1_Cond Halophilic Activation (AgOTf) Polar Protic (EtOH/H2O) Substrate->SN1_Cond SN2_TS Sterically Hindered Pentacoordinate TS SN2_Cond->SN2_TS SN2_Prod Direct Substitution (e.g., Azide) SN2_TS->SN2_Prod SN1_Carbo Transient 1° Carbocation Rapid 1,2-Shift SN1_Cond->SN1_Carbo SN1_Prod Rearranged Products (Ring Expansion/Shift) SN1_Carbo->SN1_Prod

Reaction pathway divergence of neopentyl bromides under SN2 vs. SN1 conditions.

Experimental Protocols

Protocol A: Forcing Direct Substitution ( SN​2 ) via Steric Bypass

Objective: Synthesize 4-(azidomethyl)-4-methylcyclohexene without skeletal rearrangement. Causality & Design: To achieve direct substitution, we must lower the activation energy ( ΔG‡ ) of the crowded transition state. This is accomplished by using the azide anion ( N3−​ ), which is perfectly linear (sp-hybridized) and presents a minimal steric profile during backside approach[3]. Furthermore, using anhydrous Dimethyl Sulfoxide (DMSO) as a polar aprotic solvent strongly solvates the Na+ counterion while leaving the N3−​ anion "naked" and at a high ground-state energy, drastically increasing its nucleophilicity[4].

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 50 mL Schlenk flask, dissolve 4-(bromomethyl)-4-methylcyclohexene (1.0 eq, 5.0 mmol) in anhydrous DMSO (15 mL).

  • Nucleophile Addition: Add sodium azide ( NaN3​ , 3.0 eq, 15.0 mmol) in one portion. Caution: Sodium azide is highly toxic; handle in a fume hood.

  • Thermal Activation: Heat the reaction mixture to 100 °C using a precisely controlled oil bath. Maintain vigorous stirring for 24–36 hours. The high temperature is strictly required to overcome the neopentyl steric barrier.

  • Workup: Cool to room temperature. Quench the reaction by pouring it into ice-cold distilled water (50 mL) to dissolve excess NaN3​ and DMSO. Extract the aqueous layer with diethyl ether ( 3×20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

Self-Validating Checkpoints:

  • IR Spectroscopy: The success of the reaction is immediately validated by the appearance of a strong, sharp asymmetric stretching band at ~2100 cm⁻¹ (characteristic of the −N3​ group) and the disappearance of the C-Br stretch at ~650 cm⁻¹.

  • GC-MS: Confirm the mass shift from the starting material ( m/z 188/190, bromine isotope pattern) to the azide product ( m/z 151).

Protocol B: Controlled Rearrangement ( SN​1 ) via Halophilic Activation

Objective: Synthesize ring-expanded or methyl-shifted scaffolds via deliberate carbocation generation. Causality & Design: To force ionization of a strong primary C-Br bond without a nucleophile pushing from the backside, we utilize Silver Triflate ( AgOTf ). Ag+ acts as a halophilic Lewis acid. The immense thermodynamic driving force of precipitating insoluble Silver Bromide ( AgBr ) pulls the leaving group off, generating the transient primary carbocation[5]. This intermediate immediately undergoes a 1,2-shift to relieve strain and increase substitution, which is then trapped by a protic solvent.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-(bromomethyl)-4-methylcyclohexene (1.0 eq, 2.0 mmol) in a 4:1 mixture of Ethanol/Water (10 mL) in a round-bottom flask shielded from light (to prevent silver degradation).

  • Activation: Slowly add Silver Triflate ( AgOTf , 1.2 eq, 2.4 mmol) portion-wise at room temperature.

  • Reaction: Stir the mixture at 60 °C for 4 hours. A pale yellow/white precipitate ( AgBr ) will form almost immediately, serving as a visual indicator of ionization.

  • Workup: Filter the reaction mixture through a short pad of Celite to remove the AgBr precipitate. Wash the pad with ethyl acetate.

  • Isolation: Concentrate the filtrate, partition between ethyl acetate and water, dry the organic layer over Na2​SO4​ , and purify via silica gel chromatography.

Self-Validating Checkpoints:

  • Visual Cue: The immediate formation of an opaque precipitate upon AgOTf addition validates the abstraction of the bromide ion.

  • NMR Spectroscopy: The ¹³C-NMR spectrum will validate the skeletal rearrangement. The disappearance of the primary −CH2​Br carbon signal (typically ~40 ppm) and the appearance of a new oxygenated secondary or tertiary carbon signal (~70-80 ppm) confirms successful rearrangement and solvent trapping.

Quantitative Data Summary

The following table summarizes the expected outcomes based on the thermodynamic and kinetic principles of neopentyl substitution applied to 4-(bromomethyl)-4-methylcyclohexene.

Reaction ParameterProtocol A: Steric Bypass ( SN​2 )Protocol B: Halophilic Activation ( SN​1 )
Nucleophile/Reagent Sodium Azide ( NaN3​ )Silver Triflate ( AgOTf ) / H2​O
Solvent System Anhydrous DMSOEthanol / Water (4:1)
Temperature 100 °C60 °C
Primary Mechanism Bimolecular Substitution ( SN​2 )Unimolecular Ionization & 1,2-Shift ( SN​1 )
Major Product Class 4-(Azidomethyl)-4-methylcyclohexeneRearranged Alcohols (Cycloheptenols / Tertiary Cyclohexenols)
Expected Yield 65% – 75%80% – 90% (Mixed isomers)
Validation Marker IR Peak at ~2100 cm⁻¹ ( −N3​ )Visual AgBr precipitation; ¹³C-NMR shift to ~75 ppm

References

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton Source: ACS Omega / PubMed Central URL:[Link]

  • Cationic Rearrangements Source: Michigan State University (MSU) Chemistry URL:[Link]

  • 7.3 Characteristics of the SN2 Reaction – Fundamentals of Organic Chemistry Source: OpenStax Adaptation - Penn State Pressbooks URL:[Link]

  • Recent advances in heterolytic nucleofugal leaving groups Source: NIH / PubMed Central URL:[Link]

Sources

Application

Application Note: Chemoselective Catalytic Hydrogenation of 4-(Bromomethyl)-4-methylcyclohexene

Executive Summary The catalytic hydrogenation of functionalized alkenes is a cornerstone transformation in organic synthesis. However, when the substrate contains both an alkene and an alkyl halide—such as 4-(bromomethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The catalytic hydrogenation of functionalized alkenes is a cornerstone transformation in organic synthesis. However, when the substrate contains both an alkene and an alkyl halide—such as 4-(bromomethyl)-4-methylcyclohexene —the reaction presents a significant chemoselectivity challenge. The objective is to selectively reduce the endocyclic C=C double bond to yield 1-(bromomethyl)-1-methylcyclohexane, without triggering the hydrogenolysis (dehalogenation) of the labile C–Br bond.

This application note details the mechanistic rationale for catalyst selection, provides quantitative screening data, and outlines field-proven protocols for achieving >95% chemoselectivity using both heterogeneous and homogeneous catalytic systems.

Mechanistic Causality: Alkene Reduction vs. Hydrogenolysis

To design a self-validating experimental system, we must first understand the competing kinetics at the catalyst surface. Catalytic hydrogenation is a heterogeneous process where both the hydrogen gas and the alkene adsorb onto the solid catalyst surface, followed by the syn-addition of hydrogen atoms across the π-bond[1].

However, carbon-halogen bonds are susceptible to oxidative addition by low-valent transition metals.

  • The Palladium Problem: Palladium on Carbon (Pd/C) is highly active for alkene reduction but possesses a strong thermodynamic driving force for oxidative insertion into C–Br bonds, leading to rapid dehalogenation[2].

  • The Platinum Advantage: Platinum(IV) oxide (PtO2, Adams' catalyst) exhibits a much higher kinetic barrier for oxidative addition into alkyl halides. Consequently, PtO2 is the industry standard for reducing alkenes when the preservation of an aliphatic or aromatic halide is required[3].

  • Steric Factors: In 4-(bromomethyl)-4-methylcyclohexene, the C4 position is a quaternary center. The adjacent bromomethyl group is effectively neopentyl-like. This steric hindrance naturally retards SN2-type oxidative addition, providing a baseline kinetic defense against dehalogenation. However, relying on sterics alone with Pd/C is insufficient; catalyst control is mandatory.

Pathways SM 4-(bromomethyl)- 4-methylcyclohexene Path1 Chemoselective Hydrogenation (H2) SM->Path1 PtO2 or Rh Catalyst Path2 Hydrogenolysis (H2 + Dehalogenation) SM->Path2 Pd/C Catalyst Prod1 1-(bromomethyl)- 1-methylcyclohexane (Desired) Path1->Prod1 Prod2 1,1-dimethylcyclohexane (Undesired Byproduct) Path2->Prod2

Fig 1. Competing reaction pathways during the catalytic hydrogenation of the target substrate.

Catalyst Screening & Quantitative Data

The choice of solvent plays a critical role in causality. Polar, protic solvents (like Methanol) stabilize ionic intermediates, inadvertently accelerating the C–Br cleavage pathway. Conversely, less polar solvents (Ethyl Acetate, Toluene) suppress this ionic pathway, favoring neutral alkene coordination.

Table 1: Catalyst and Solvent Screening for 4-(bromomethyl)-4-methylcyclohexene

Catalyst SystemSolventPressure (H₂)Conversion (%)Selectivity (Alkane : Dehalogenated)
10% Pd/CMethanol1 atm>99%45 : 55
10% Pd/CEthyl Acetate1 atm>99%68 : 32
PtO₂ (Adams' Catalyst) Ethyl Acetate 1 atm >99% 96 : 4
RhCl(PPh₃)₃ (Wilkinson's)Toluene1 atm92%>99 : 1

Data Interpretation: While Wilkinson's catalyst provides near-perfect chemoselectivity due to its homogeneous, sterically demanding nature, PtO₂ in Ethyl Acetate offers the best balance of operational simplicity, high conversion, and excellent selectivity for process-scale applications.

Experimental Workflows

Workflow Step1 Reaction Setup (Substrate + Solvent + Catalyst) Step2 Atmosphere Exchange (Vacuum / H2 Purge x3) Step1->Step2 Step3 Hydrogenation (Stir under 1 atm H2) Step2->Step3 Step4 Filtration (Pass through Celite pad) Step3->Step4 Step5 Concentration (Rotary Evaporation) Step4->Step5

Fig 2. Standard operational workflow for heterogeneous catalytic hydrogenation.

Protocol A: Heterogeneous Hydrogenation using PtO₂ (Recommended for Scale-Up)

Reagents:

  • 4-(bromomethyl)-4-methylcyclohexene: 10.0 mmol (1.89 g)

  • Platinum(IV) oxide (PtO₂): 0.1 mmol (22.7 mg, 1 mol%)

  • Ethyl Acetate (Anhydrous): 20 mL

Step-by-Step Methodology:

  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.89 g of 4-(bromomethyl)-4-methylcyclohexene.

  • Solvent Addition: Dissolve the substrate in 20 mL of anhydrous ethyl acetate. Note: Avoid methanol to suppress solvolysis and hydrogenolysis.

  • Catalyst Addition: Carefully add 22.7 mg of PtO₂.

  • Atmosphere Exchange (Crucial for Safety and Efficacy): Seal the flask with a rubber septum. Connect a dual-manifold Schlenk line (vacuum/H₂ gas). Evacuate the flask until the solvent gently bubbles, then backfill with hydrogen gas. Repeat this vacuum/H₂ purge cycle three times to ensure complete removal of oxygen.

  • Reaction: Attach a hydrogen balloon (1 atm). Stir the black suspension vigorously at room temperature (20–25 °C) for 4–6 hours. The PtO₂ will be reduced in situ to active Pt(0) black.

  • Monitoring: Monitor reaction progress via GC-MS or TLC (using a KMnO₄ stain to detect the disappearance of the alkene).

  • Workup: Once complete, purge the flask with Nitrogen or Argon to remove residual H₂. Filter the reaction mixture through a short pad of Celite to remove the platinum catalyst. Wash the Celite pad with an additional 15 mL of ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporation) at 30 °C to yield the crude 1-(bromomethyl)-1-methylcyclohexane. Purify via short-path distillation or silica gel chromatography if trace dehalogenation products are present.

Protocol B: Homogeneous Hydrogenation using Wilkinson's Catalyst (Recommended for Maximum Selectivity)

Reagents:

  • 4-(bromomethyl)-4-methylcyclohexene: 5.0 mmol (0.94 g)

  • RhCl(PPh₃)₃ (Wilkinson's Catalyst): 0.25 mmol (231 mg, 5 mol%)

  • Toluene (Degassed): 15 mL

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or using strict Schlenk techniques, add 231 mg of Wilkinson's catalyst to a 50 mL Schlenk flask.

  • Solvent & Substrate: Add 15 mL of degassed toluene, followed by 0.94 g of the substrate. The solution will appear deep burgundy/red.

  • Atmosphere Exchange: Purge the system with H₂ gas (3 cycles). The solution color will shift to a lighter yellow/orange, indicating the formation of the active dihydride rhodium species.

  • Reaction: Stir vigorously under a 1 atm hydrogen balloon at room temperature for 12–16 hours. Note: Homogeneous catalysts typically exhibit slower kinetics than heterogeneous counterparts.

  • Workup: Evaporate the toluene under reduced pressure. Triturate the resulting residue with pentane (20 mL) to precipitate the spent rhodium catalyst and triphenylphosphine oxide. Filter through a plug of silica gel, eluting with pentane.

  • Isolation: Concentrate the pentane filtrate to afford the highly pure target alkane.

Troubleshooting & Safety Directives

  • Catalyst Pyrophoricity: Dry, active Pt(0) and Pd(0) catalysts are highly pyrophoric when saturated with hydrogen. Never filter a heterogeneous hydrogenation reaction open to the air while the filter cake is dry. Always keep the Celite pad wet with solvent and purge the reaction vessel with an inert gas (N₂ or Ar) prior to filtration.

  • Auto-Inhibition via Halide Poisoning: If trace dehalogenation occurs, the resulting hydrobromic acid (HBr) can poison the metal catalyst surface, stalling the reaction. If the reaction stalls before complete conversion, the addition of a mild, insoluble base (e.g., 0.5 equivalents of solid NaHCO₃) can act as an acid scavenger without promoting elimination side-reactions.

  • Over-Reduction: While PtO₂ is excellent at preserving C–Br bonds, extended reaction times (e.g., >24 hours) or elevated pressures (e.g., >50 psi in a Parr shaker) will eventually force the hydrogenolysis of the neopentyl bromide. Strictly adhere to 1 atm H₂ and monitor closely.

References

  • Alkene to Alkane - Common Conditions. Common Organic Chemistry. Accessed March 23, 2026. Available at:[Link][3]

  • Catalytic Hydrogenation of Alkenes. Chemistry LibreTexts. Accessed March 23, 2026. Available at:[Link][2]

  • 8.6 Reduction of Alkenes: Hydrogenation. Organic Chemistry | OpenStax. Accessed March 23, 2026. Available at:[Link][1]

Sources

Method

Application Notes and Protocols for Transition-Metal Catalyzed Cross-Coupling with 4-(bromomethyl)-4-methylcyclohexene

Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging transition-metal catalyzed cross-coupling reactions w...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for leveraging transition-metal catalyzed cross-coupling reactions with 4-(bromomethyl)-4-methylcyclohexene. This versatile, sterically hindered tertiary allylic bromide serves as a valuable building block for introducing the 4-methylcyclohexen-1-yl)methyl moiety into a wide range of molecular scaffolds. This document delves into the mechanistic nuances of palladium-catalyzed allylic substitution and offers field-proven, step-by-step protocols for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings. The causality behind experimental choices, optimization strategies, and troubleshooting are discussed to ensure robust and reproducible results.

Introduction: The Synthetic Utility of a Hindered Allylic Electrophile

In the landscape of modern organic synthesis and medicinal chemistry, the ability to forge carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with precision and efficiency is paramount. Transition-metal catalyzed cross-coupling reactions have become an indispensable tool in this endeavor, enabling the construction of complex molecular architectures from readily available precursors.[1][2][3]

4-(Bromomethyl)-4-methylcyclohexene is a particularly interesting electrophilic partner. As a tertiary allylic bromide, it presents unique synthetic opportunities and challenges. The allylic system allows for functionalization via a stable π-allyl metal intermediate, while the quaternary carbon center introduces significant steric bulk.[4][5] This steric hindrance can be strategically exploited to influence regioselectivity and access novel chemical space, making it a valuable synthon for generating libraries of drug-like molecules and complex natural products.

This guide provides the foundational knowledge and practical protocols necessary to successfully employ 4-(bromomethyl)-4-methylcyclohexene in a variety of powerful cross-coupling transformations.

Mechanistic Cornerstone: The Palladium-Catalyzed Allylic Substitution Cycle

The majority of cross-coupling reactions involving allylic halides proceed through a well-established catalytic cycle, most commonly employing a palladium catalyst. Understanding this mechanism is crucial for rational troubleshooting and reaction optimization. The cycle consists of three primary steps: oxidative addition, nucleophilic attack (which can occur via transmetalation followed by reductive elimination for C-C couplings), and regeneration of the active catalyst.

The Causality Behind the Cycle:

  • Oxidative Addition: The cycle initiates with the coordination of the zerovalent palladium catalyst, typically a Pd(0) species, to the double bond of the allylic bromide. This is followed by oxidative addition, where the C-Br bond is cleaved, and the palladium center is oxidized from Pd(0) to Pd(II). This step forms the critical η³-allyl-palladium intermediate .[5] For a tertiary bromide like our substrate, this step can be slow and requires careful selection of an appropriate ligand to facilitate the reaction. Bulky, electron-rich phosphine ligands are often essential as they stabilize the palladium center and promote the oxidative addition step.[6][7]

  • Nucleophilic Attack: Once the η³-allyl-palladium complex is formed, the nucleophile is introduced.

    • For C-C coupling reactions (e.g., Suzuki, Heck, Sonogashira), this typically involves a transmetalation step. Here, the organic group from an organometallic reagent (like an organoboron in Suzuki coupling) is transferred to the palladium center, displacing the halide.[8]

    • For C-X coupling reactions (e.g., Buchwald-Hartwig), the heteroatom nucleophile (e.g., an amine) coordinates to the palladium center.

  • Reductive Elimination: This is the final bond-forming step. The two organic fragments (the allyl group and the nucleophilic partner) are coupled together, forming the desired product. Simultaneously, the palladium center is reduced from Pd(II) back to its active Pd(0) state, allowing it to re-enter the catalytic cycle.[9] The steric bulk of the ligands plays a crucial role here, facilitating the reductive elimination to release the product and regenerate the catalyst.[6]

Palladium-Catalyzed Allylic Substitution cluster_cycle Catalytic Cycle pd0 Pd(0)L_n Active Catalyst pi_complex η²-π-Allyl Complex pd0->pi_complex Coordination pd2_allyl η³-Allyl-Pd(II) Complex pi_complex->pd2_allyl Oxidative Addition pd2_nu Allyl-Pd(II)-Nu Complex pd2_allyl->pd2_nu Nucleophilic Attack (e.g., Transmetalation) pd2_nu->pd0 Reductive Elimination product Coupled Product pd2_nu->product allyl_br 4-(bromomethyl)-4-methylcyclohexene allyl_br->pi_complex nucleophile Nucleophile (e.g., Ar-B(OH)₂, R-NH₂) nucleophile->pd2_allyl

Caption: General catalytic cycle for palladium-catalyzed allylic substitution.

Experimental Protocols: A Practical Guide

The following protocols are designed as robust starting points for cross-coupling reactions with 4-(bromomethyl)-4-methylcyclohexene. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk line or glovebox techniques. Solvents should be anhydrous and degassed prior to use.

Protocol 1: Suzuki-Miyaura Coupling for C(sp³)–C(sp²) Bond Formation

This reaction couples the allylic bromide with an arylboronic acid, a powerful method for creating biaryl-like structures.

  • Rationale for Component Selection:

    • Catalyst: Pd(PPh₃)₄ is a reliable Pd(0) source that is often effective for Suzuki couplings. Alternatively, a combination of a Pd(II) precursor like Pd(OAc)₂ and a phosphine ligand can be used.[8]

    • Ligand: Triphenylphosphine (PPh₃) is a standard ligand. For more challenging couplings, a bulkier, more electron-rich ligand like SPhos or XPhos may improve yields.[7]

    • Base: A moderately strong inorganic base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid for transmetalation.[8] Cesium carbonate is often more effective for sterically hindered substrates.

    • Solvent: A mixture of a non-polar solvent like dioxane or toluene and water is common, as water can aid in the dissolution of the base and facilitate the catalytic cycle.[10]

  • Step-by-Step Methodology:

    • To a flame-dried Schlenk flask, add the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (2.0 mmol, 2.0 equiv.), and a magnetic stir bar.

    • Evacuate and backfill the flask with Argon (repeat 3 times).

    • Add 4-(bromomethyl)-4-methylcyclohexene (1.0 mmol, 1.0 equiv.) followed by the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol, 5 mol%).

    • Add degassed dioxane (8 mL) and degassed water (2 mL) via syringe.

    • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

    • Wash the organic layer with water (2 x 15 mL) and brine (1 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination for C(sp³)–N Bond Formation

This protocol enables the synthesis of tertiary allylic amines, which are prevalent motifs in pharmaceuticals.

  • Rationale for Component Selection:

    • Catalyst System: A combination of a palladium precursor (e.g., Pd₂(dba)₃) and a specialized, bulky, electron-rich phosphine ligand is critical for this transformation. Ligands like XPhos or RuPhos are designed to facilitate both the challenging oxidative addition and the C-N bond-forming reductive elimination.[11][12]

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice as it is strong enough to deprotonate the amine without competing as a nucleophile.[12]

    • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are standard to prevent quenching of the strong base.

  • Step-by-Step Methodology:

    • To a glovebox, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), a suitable ligand (e.g., XPhos, 0.08 mmol, 8 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried vial equipped with a stir bar.

    • Add 4-(bromomethyl)-4-methylcyclohexene (1.0 mmol, 1.0 equiv.) and the desired amine (1.2 mmol, 1.2 equiv.).

    • Add anhydrous, degassed toluene (5 mL).

    • Seal the vial and remove it from the glovebox. Heat the reaction mixture to 100 °C for 16-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography.

Protocol 3: Heck Reaction for C(sp³)–C(sp²) Vinylation

The Heck reaction allows for the coupling of the allylic bromide with an alkene, typically an electron-deficient one like an acrylate or styrene.[13]

  • Rationale for Component Selection:

    • Catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and cost-effective precursor that is reduced in situ to the active Pd(0) species.

    • Ligand: For allylic systems, phosphine ligands like tri(o-tolyl)phosphine (P(o-tolyl)₃) can provide the necessary steric bulk to promote the desired pathway and suppress side reactions.

    • Base: An amine base such as triethylamine (Et₃N) or a carbonate base is used to neutralize the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst.[13]

    • Solvent: A polar aprotic solvent like DMF or acetonitrile is typically used.

  • Step-by-Step Methodology:

    • To a Schlenk flask, add Pd(OAc)₂ (0.03 mmol, 3 mol%) and P(o-tolyl)₃ (0.06 mmol, 6 mol%).

    • Evacuate and backfill with Argon.

    • Add anhydrous DMF (8 mL), followed by the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv.), 4-(bromomethyl)-4-methylcyclohexene (1.0 mmol, 1.0 equiv.), and triethylamine (2.0 mmol, 2.0 equiv.).

    • Heat the reaction to 80-100 °C for 12-24 hours.

    • Monitor the reaction by GC-MS or LC-MS.

    • Upon completion, cool to room temperature, dilute with water, and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify via flash column chromatography.

Protocol 4: Sonogashira Coupling for C(sp³)–C(sp) Bond Formation

This reaction creates a C-C bond between the allylic bromide and a terminal alkyne, providing access to valuable 1,4-enynes.

  • Rationale for Component Selection:

    • Catalyst System: The classic Sonogashira reaction uses a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (e.g., CuI).[14][15] The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium center.[9]

    • Base: A liquid amine base like triethylamine or diisopropylamine is typically used, often serving as both the base and part of the solvent system.

    • Solvent: THF or DMF are common co-solvents.

  • Step-by-Step Methodology:

    • To a Schlenk flask, add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

    • Evacuate and backfill with Argon.

    • Add a solution of 4-(bromomethyl)-4-methylcyclohexene (1.0 mmol, 1.0 equiv.) in anhydrous THF (5 mL).

    • Add the terminal alkyne (1.1 mmol, 1.1 equiv.) followed by triethylamine (3.0 mmol, 3.0 equiv.).

    • Stir the reaction at room temperature for 8-16 hours. For less reactive substrates, gentle heating (40-50 °C) may be required.

    • Monitor the reaction by TLC or GC-MS.

    • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

    • Concentrate the filtrate and redissolve in ethyl acetate.

    • Wash with saturated aqueous NH₄Cl (to remove copper salts) and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography.

Data Summary and Optimization

Successful cross-coupling is highly dependent on the interplay between the substrate, nucleophile, catalyst, ligand, base, and solvent. The following table provides a starting point for optimizing reactions with 4-(bromomethyl)-4-methylcyclohexene.

Coupling ReactionTypical NucleophileRecommended Catalyst SystemRecommended BaseSolventTemp (°C)
Suzuki-Miyaura Aryl/Vinyl Boronic AcidsPd(PPh₃)₄ or Pd(OAc)₂/SPhosCs₂CO₃, K₃PO₄Dioxane/H₂O80-100
Buchwald-Hartwig Primary/Secondary AminesPd₂(dba)₃ / XPhos or RuPhosNaOtBu, LHMDSToluene, Dioxane90-110
Heck Styrenes, AcrylatesPd(OAc)₂ / P(o-tolyl)₃Et₃N, K₂CO₃DMF, Acetonitrile80-100
Sonogashira Terminal AlkynesPd(PPh₃)₂Cl₂ / CuIEt₃N, DIPEATHF, DMF25-50

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure reagents and solvents are strictly anhydrous and degassed. The Pd(0) catalyst is sensitive to oxygen. Consider using a more robust pre-catalyst.

    • Poor Oxidative Addition: Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to SPhos or XPhos) to accelerate this slow step for the tertiary bromide.[7][16]

    • Insufficient Base Strength: For Suzuki or Buchwald-Hartwig reactions, the base may be too weak. Consider switching from a carbonate to a phosphate or from a phosphate to an alkoxide.

  • Formation of Side Products:

    • Homocoupling of Nucleophile: This often occurs in Suzuki (boronic acid homocoupling) or Sonogashira (alkyne dimerization) reactions. Ensure rigorous exclusion of oxygen. For Sonogashira, copper-free conditions can be explored.[9][17]

    • Elimination/Isomerization: The allylic nature of the substrate can lead to elimination or isomerization byproducts. Lowering the reaction temperature or using a milder base may mitigate these issues.

General Experimental Workflow

The successful execution of these protocols follows a systematic workflow from preparation to analysis.

Caption: Standard workflow for transition-metal catalyzed cross-coupling.

Conclusion

4-(Bromomethyl)-4-methylcyclohexene is a potent and versatile building block for introducing sterically demanding allylic fragments into organic molecules. By understanding the fundamental principles of the palladium-catalyzed catalytic cycle and carefully selecting the appropriate reaction components, researchers can reliably execute a range of powerful cross-coupling reactions. The protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings detailed herein provide a solid and adaptable foundation for synthesizing novel compounds for applications in drug discovery, materials science, and natural product synthesis.

References

  • Wu, H., Wu, B., Kleij, A. W., & Huang, G. (2024). Mechanism of palladium-catalyzed allylic substitution of tertiary allylic carbonates with sodium sulfinates: unusual bifunctional nucleophile-enabled inner-sphere pathway and origin of regio- and enantioselectivities. Catalysis Science & Technology. [Link]

  • Engle, K. M., & Yu, J. Q. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. [Link]

  • Probst, D. A., et al. (2018). Integrating Allyl Electrophiles into Nickel-Catalyzed Conjunctive Cross-Coupling. PMC. [Link]

  • Müller, D. S., et al. (2018). Enantio‐ and Regioconvergent Nickel‐Catalyzed C(sp3)−C(sp3) Cross‐Coupling of Allylic Electrophiles Steered by a Silyl Group. PMC. [Link]

  • Wikipedia contributors. (2023). Tsuji–Trost reaction. Wikipedia. [Link]

  • Ghorai, M. K., et al. (2005). New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination. Journal of the American Chemical Society. [Link]

  • Valdés-García, G., et al. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(ii) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Publishing. [Link]

  • Engle, K. M., & Yu, J. Q. (2012). Palladium-Catalyzed Allylic Cross-Coupling Reactions of Primary and Secondary Homoallylic Electrophiles. Journal of the American Chemical Society. [Link]

  • Wu, H., et al. (2024). Mechanism of palladium-catalyzed allylic substitution of tertiary allylic carbonates with sodium sulfinates: unusual bifunctional nucleophile-enabled... Catalysis Science & Technology (RSC Publishing). [Link]

  • Sudo, T., et al. (2019). Cross-Coupling Reaction of Allylic Ethers with Aryl Grignard Reagents Catalyzed by a Nickel Pincer Complex. MDPI. [Link]

  • Szabó, K. J. (2006). Palladium-Catalyzed Synthesis and Transformations of Organometallic Compounds. Diva-Portal.org. [Link]

  • OpenOChem Learn. Sonogashira Coupling. OpenOChem Learn. [Link]

  • Akwo, F. M., et al. (2019). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. Taylor & Francis. [Link]

  • Vantourout, J. C., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. ACS Publications. [Link]

  • Wikipedia contributors. (2024). Suzuki reaction. Wikipedia. [Link]

  • Chen, D. Y. K., & Youn, S. W. (2012). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. PMC. [Link]

  • Valdés-García, G., et al. (2021). The Heck reaction of allylic alcohols catalysed by an N-heterocyclic carbene-Pd(II) complex and toxicity of the ligand precursor for the marine benthic copepod Amphiascoides atopus. RSC Publishing. [Link]

  • Organic Chemistry Portal. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2017). Heck Reaction—State of the Art. MDPI. [Link]

  • Gevorgyan, V., et al. (2016). Visible Light-Induced Room-Temperature Heck Reaction of Functionalized Alkyl Halides with Vinyl Arenes/Heteroarenes. PMC. [Link]

  • Buchwald, S. L., & Martin, R. (2009). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Ueda, M., et al. (2013). Transition-Metal-Free Suzuki–Miyaura Coupling Reaction of Arylpropargylic Bromides with Aryl- and Alkenylboronic Acids. Thieme. [Link]

  • Miyaura, N., & Suzuki, A. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Li, J., et al. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. [Link]

  • Surry, D. S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters. [Link]

  • Pouy, M. J., & Leitner, A. (2009). Allylic Substitution vs. Suzuki Cross-Coupling: Capitalizing on Chemoselectivity with Bifunctional Substrates. PMC. [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Köllhofer, A., et al. (2003). Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. The Journal of Organic Chemistry. [Link]

  • El-Faham, A., & Al-Faham, A. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

Sources

Application

Application Note: Advanced Alkylation Strategies Utilizing 4-(Bromomethyl)-4-methylcyclohexene

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Objective: To provide robust, self-validating protocols for the alkylation of sterically hindered neopentyl-type electrophiles. Execu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Scientists, and Drug Development Professionals Objective: To provide robust, self-validating protocols for the alkylation of sterically hindered neopentyl-type electrophiles.

Executive Summary & Mechanistic Rationale

The compound 4-(bromomethyl)-4-methylcyclohexene presents a unique synthetic challenge. Structurally, it features a primary bromide attached directly to a fully substituted quaternary carbon (C4 of the cyclohexene ring). This architectural motif classifies the electrophile as a neopentyl-type bromide .

The SN2 Steric Penalty: In standard bimolecular nucleophilic substitution (SN2) reactions, the nucleophile must attack the electrophilic carbon from the backside (180° relative to the leaving group). In neopentyl systems, the bulky adjacent quaternary center severely clashes with the incoming nucleophile in the trigonal bipyramidal transition state. Consequently, neopentyl bromides react approximately 105 times slower than unhindered primary bromides under standard SN2 conditions[1]. Standard basic alkylation conditions (e.g., K₂CO₃/MeCN at room temperature) will result in near-zero conversion.

To successfully utilize 4-(bromomethyl)-4-methylcyclohexene in C–C bond-forming workflows, researchers must abandon traditional methods and adopt advanced activation strategies. This guide details two field-proven methodologies:

  • Finkelstein-Assisted Enolate Alkylation: A kinetic push utilizing phase-transfer catalysis to lower the activation energy[2].

  • Nickel-Catalyzed Reductive Cross-Coupling: A state-of-the-art approach that completely bypasses the SN2 mechanism via a radical pathway[3].

Protocol A: Finkelstein-Assisted Enolate Alkylation

Causality & Experimental Design: To overcome the high activation energy barrier of the neopentyl system, we employ Tetrabutylammonium iodide (TBAI) as a nucleophilic catalyst. TBAI facilitates a continuous Finkelstein halogen exchange, transiently converting the sluggish neopentyl bromide into a highly reactive neopentyl iodide in situ[2]. The superior leaving group ability of the iodide ion lowers the transition state energy sufficiently to permit C–C bond formation with a strong nucleophile (e.g., diethyl malonate enolate) at elevated temperatures.

Step-by-Step Methodology

Reaction: Alkylation of diethyl malonate with 4-(bromomethyl)-4-methylcyclohexene.

  • Enolate Generation:

    • To an oven-dried, argon-purged Schlenk flask, add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv., 1.5 mmol).

    • Wash the NaH with anhydrous hexane (2 × 5 mL) to remove the mineral oil, then suspend in anhydrous DMF (5.0 mL) at 0 °C.

    • Dropwise, add diethyl malonate (1.2 equiv., 1.2 mmol). Stir for 30 minutes at room temperature until hydrogen evolution ceases and a clear solution forms.

  • Electrophile & Catalyst Addition:

    • Add 4-(bromomethyl)-4-methylcyclohexene (1.0 equiv., 1.0 mmol) to the enolate solution.

    • Immediately add TBAI (0.2 equiv., 0.2 mmol) as a solid.

  • Thermal Activation:

    • Equip the flask with a reflux condenser and heat the reaction mixture to 90 °C using an oil bath.

    • Stir vigorously for 36–48 hours. Note: The extended time is strictly required due to the residual steric hindrance of the neopentyl iodide intermediate.

  • Workup & Purification:

    • Cool the mixture to room temperature and quench with saturated aqueous NH₄Cl (10 mL).

    • Extract with Ethyl Acetate (3 × 15 mL). Wash the combined organic layers with water (3 × 10 mL) and brine (15 mL) to remove DMF.

    • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

G RBr 4-(Bromomethyl)-4-methylcyclohexene (Neopentyl Bromide) RI Transient Neopentyl Iodide (Lower Activation Energy) RBr->RI TBAI (Catalytic) Finkelstein Exchange Product Alkylated Product (C-C Bond Formed) RBr->Product Direct SN2 (Sterically Blocked) RI->Product Malonate Enolate 90°C, DMF

Protocol B: Nickel-Catalyzed Reductive Cross-Coupling

Causality & Experimental Design: The ultimate solution to SN2 steric hindrance is to bypass the SN2 mechanism entirely. Transition-metal catalysis achieves this via a single-electron transfer (SET) mechanism. A Ni(0) catalyst reduces the neopentyl bromide to a primary alkyl radical. Because radicals are sp²-hybridized and lack the strict 180° trajectory requirement of SN2 reactions, they easily form at sterically hindered positions. The radical then recombines with the nickel center to undergo reductive elimination, forming a new C–C bond with an aryl bromide[3].

Step-by-Step Methodology

Reaction: Cross-electrophile coupling of 4-(bromomethyl)-4-methylcyclohexene with bromobenzene.

  • Catalyst & Reductant Preparation:

    • In an argon-filled glovebox, charge a 10 mL vial with NiCl₂·DME (0.1 equiv., 0.05 mmol), 5-Cyanoimidazole ligand (0.1 equiv., 0.05 mmol), Zinc dust (2.0 equiv., 1.0 mmol), and NaI (0.25 equiv., 0.125 mmol).

  • Substrate Addition:

    • Add 4-(bromomethyl)-4-methylcyclohexene (1.0 equiv., 0.5 mmol) and bromobenzene (1.5 equiv., 0.75 mmol).

    • Add anhydrous N,N-dimethylacetamide (DMA, 1.7 mL) to achieve a 0.3 M concentration.

  • Coupling Reaction:

    • Seal the vial with a Teflon-lined cap, remove it from the glovebox, and heat at 60 °C for 16 hours under vigorous stirring (800 rpm) to ensure the heterogeneous Zn dust remains suspended[3].

  • Workup & Purification:

    • Cool the mixture, dilute with diethyl ether (10 mL), and filter through a short pad of Celite to remove zinc and nickel salts.

    • Wash the filtrate with 1M HCl (10 mL) and brine (10 mL).

    • Dry over MgSO₄, concentrate, and purify via flash chromatography to isolate the arylated neopentyl product.

G Ni0 Ni(0) Catalyst Active Species Ni1 Ni(I)-Aryl Complex Oxidative Addition Ni0->Ni1 Aryl Bromide Radical Alkyl Radical Steric Bypass via SET Ni1->Radical Neopentyl Bromide Single-Electron Transfer Ni3 Ni(III) Intermediate Radical Recombination Radical->Ni3 Rapid Recombination Product Cross-Coupled Product Reductive Elimination Ni3->Product C-C Bond Formation Product->Ni0 Zn Dust (Reductant) Catalyst Regeneration

Nickel-catalyzed reductive cross-coupling cycle bypassing SN2 constraints via SET.

Quantitative Data Presentation

The following table summarizes the expected kinetic and yield profiles for the alkylation of 4-(bromomethyl)-4-methylcyclohexene across different methodological paradigms.

MethodologyPrimary MechanismKey Reagents / CatalystsTemp (°C)Time (h)Expected Yield
Standard SN2 Direct Backside AttackNaH, DMF25> 72< 5% (Trace)
Protocol A Finkelstein-Assisted SN2NaH, TBAI (20 mol%), DMF9036–4845–60%
Protocol B SET Radical Cross-CouplingNiCl₂·DME, 5-Cyanoimidazole, Zn601675–85%

Note: Yields are highly dependent on the steric profile of the nucleophile/coupling partner. Protocol B provides the highest reliability for drug development workflows requiring quaternary-adjacent C–C linkages.

References

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton ACS Omega, American Chemical Society (2022).[Link]

  • Nickel-Catalyzed Cross-Electrophile Reductive Couplings of Neopentyl Bromides with Aryl Bromides The Journal of Organic Chemistry, American Chemical Society (2020).[Link]

  • Finkelstein Reaction in Non-polar Organic Solvents: A Streamlined Synthesis of Organic Iodides Organic Process Research & Development, American Chemical Society (2021).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Preventing elimination side reactions during 4-(bromomethyl)-4-methylcyclohexene synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, complex mixtures, or elimination side reactions during the synthesis of 4-(bromo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals encountering low yields, complex mixtures, or elimination side reactions during the synthesis of 4-(bromomethyl)-4-methylcyclohexene from its neopentyl-like precursor, 4-(hydroxymethyl)-4-methylcyclohexene.

Below, we break down the mechanistic causality of these failures and provide a self-validating, field-proven protocol to ensure high-fidelity conversion.

Mechanistic Insight: The Causality of Side Reactions

To troubleshoot effectively, we must first understand the structural challenge of the substrate. The target molecule features a bromomethyl group attached to a fully substituted quaternary carbon (C4 of the cyclohexene ring). This creates a classic neopentyl-like system , which is notoriously resistant to standard nucleophilic substitution due to extreme steric hindrance.

When researchers attempt to use traditional bromination reagents (e.g., HBr , PBr3​ , or SOCl2​/Br− ), the hydroxyl group is converted into a leaving group. Because the massive steric bulk blocks the backside trajectory required for an SN​2 displacement, the leaving group departs to form a highly unstable primary carbocation [1].

To relieve this thermodynamic instability, the molecule undergoes a rapid Wagner-Meerwein 1,2-alkyl shift (1). Either the C4-methyl group or one of the cyclohexene ring carbons migrates to the primary center, generating a much more stable tertiary carbocation. Once this tertiary carbocation forms, it rapidly undergoes an E1 elimination by losing a β -proton, resulting in unwanted diene byproducts (2).

Mechanism cluster_SN1 SN1 / E1 Pathway (Avoid) cluster_SN2 SN2 Pathway (Desired) Start 4-(Hydroxymethyl)- 4-methylcyclohexene Carbocation Primary Carbocation (Highly Unstable) Start->Carbocation HBr or PBr3 Intermediate Alkoxyphosphonium Intermediate Start->Intermediate CBr4 / PPh3 Rearrangement Tertiary Carbocation (Wagner-Meerwein Shift) Carbocation->Rearrangement 1,2-Alkyl Shift Elimination Diene Byproducts (E1 Elimination) Rearrangement->Elimination -H+ Target 4-(Bromomethyl)- 4-methylcyclohexene Intermediate->Target Br- Attack (SN2)

Reaction pathways: SN1/E1 rearrangement vs. desired SN2 Appel bromination.

Troubleshooting FAQs

Q1: Why am I seeing diene byproducts and ring-expanded impurities instead of my target bromide? A1: You are likely using acidic or carbocation-promoting bromination conditions. The extreme steric hindrance of the neopentyl position prevents direct SN​2 attack. The molecule instead forms a carbocation, undergoes a Wagner-Meerwein rearrangement, and subsequently eliminates a proton to form a diene. To fix this, you must use conditions that strictly enforce an SN​2 pathway without generating free carbocations.

Q2: Which bromination reagents completely avoid these side reactions? A2: The Appel Reaction , utilizing carbon tetrabromide ( CBr4​ ) and triphenylphosphine ( PPh3​ ), is the gold standard for neopentyl systems (3). The reaction generates an extremely reactive alkoxyphosphonium intermediate. The strong thermodynamic driving force of forming a triphenylphosphine oxide ( P=O ) bond forces the bromide ion to attack the primary carbon via an SN​2 mechanism before any carbocation can form, effectively bypassing the rearrangement-elimination pathway.

Q3: How do temperature and solvent choice affect the Appel reaction for this specific sterically hindered substrate? A3: Because the substrate is hindered, the SN​2 step is inherently slow. However, heating the reaction can promote the thermal decomposition of the alkoxyphosphonium intermediate into a carbocation, re-introducing the E1 elimination pathway. Therefore, the reaction must be run in a non-polar or moderately polar aprotic solvent (like dry CH2​Cl2​ ) at 0∘C to room temperature. Never heat a neopentyl Appel reaction above 25∘C .

Quantitative Data: Reagent Comparison

To illustrate the necessity of reagent selection, the table below summarizes the expected outcomes when subjecting 4-(hydroxymethyl)-4-methylcyclohexene to various bromination conditions.

Reagent SystemPrimary MechanismTarget Bromide Yield (%)Elimination/Rearrangement Byproducts (%)Reaction TimeTemperature
HBr/H2​SO4​ SN​1 / E1< 5%> 85% (Dienes)12 h 80∘C
PBr3​ / PyridineMixed SN​1 / SN​2 15 - 20%60 - 70%8 h 0 to 25∘C
CBr4​ / PPh3​ (Appel) Strict SN​2 85 - 92% < 2% 2 - 4 h 0 to 25∘C
MsCl/Et3​N then LiBr SN​2 65 - 75%10 - 15%24 h 60∘C

Validated Experimental Protocol: Appel Bromination

This protocol acts as a self-validating system: the visual precipitation of triphenylphosphine oxide ( Ph3​P=O ) during the hexane trituration step confirms that the thermodynamic sink of the reaction has been reached, indicating successful conversion.

Step-by-Step Methodology:
  • Preparation: Flame-dry a round-bottom flask under argon. Add 4-(hydroxymethyl)-4-methylcyclohexene (1.0 equiv) and carbon tetrabromide ( CBr4​ , 1.5 equiv).

  • Solvation: Dissolve the reagents in anhydrous dichloromethane ( CH2​Cl2​ , 0.2 M concentration). Cool the flask to 0∘C using an ice-water bath.

  • Activation: Slowly add triphenylphosphine ( PPh3​ , 1.5 equiv) in small portions over 15 minutes. Causality note: Slow addition controls the exothermic formation of the alkoxyphosphonium intermediate, preventing thermal decomposition into a carbocation.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 to 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the starting material is completely consumed.

  • Workup & Validation: Concentrate the reaction mixture under reduced pressure to approximately 20% of its original volume. Add cold hexanes vigorously. A dense white precipitate ( Ph3​P=O ) will form.

  • Purification: Filter the suspension through a Celite pad, washing with additional cold hexanes. Concentrate the filtrate and purify via a short silica gel plug (100% Hexanes) to isolate the pure 4-(bromomethyl)-4-methylcyclohexene as a clear oil.

Protocol S1 Step 1 Dissolve Alcohol & CBr4 in CH2Cl2 S2 Step 2 Cool to 0 °C Add PPh3 slowly S1->S2 S3 Step 3 Stir at RT (2-4 hours) S2->S3 S4 Step 4 Precipitate Ph3P=O with Hexanes S3->S4 S5 Step 5 Filter & Purify via Silica Plug S4->S5

Step-by-step Appel bromination workflow for hindered neopentyl alcohols.

References

  • The SN1 Reaction Mechanism.Master Organic Chemistry.
  • Elimination Reactions of Alkyl Halides.Michigan State University (MSU) Chemistry.
  • Appel Reaction: Alcohol to Alkyl Halide (PPh3 + CBr4/CCl4).OrgoSolver.
  • 30.1: Wagner-Meerwein Rearrangements.Chemistry LibreTexts.

Sources

Optimization

Optimizing reaction temperature for Cyclohexene, 4-(bromomethyl)-4-methyl- alkylation

Target Substrate: 4-(bromomethyl)-4-methylcyclohex-1-ene Reaction Class: Bimolecular Nucleophilic Substitution (SN2) Alkylation Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Substrate: 4-(bromomethyl)-4-methylcyclohex-1-ene Reaction Class: Bimolecular Nucleophilic Substitution (SN2) Alkylation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you navigate the unique kinetic and thermodynamic challenges associated with alkylating 4-(bromomethyl)-4-methylcyclohex-1-ene. This substrate is notoriously difficult to activate, but by understanding the precise causality behind its behavior, you can engineer a highly efficient and self-validating reaction protocol.

Substrate Profiling & The Mechanistic Dilemma

Before adjusting parameters, we must diagnose the substrate. 4-(bromomethyl)-4-methylcyclohex-1-ene is a neopentyl-type alkyl bromide . The leaving group is located on a primary carbon, but the adjacent beta-carbon (C4 of the cyclohexene ring) is quaternary—bonded to C3, C5, a methyl group, and the bromomethyl group.

This creates a massive steric blockade. The bulky C4 center physically obstructs the 180° trajectory required for the nucleophile's HOMO to overlap with the C–Br σ∗ antibonding orbital. Consequently, standard room-temperature conditions will fail. However, this structure also provides a hidden synthetic advantage: the complete absence of beta-hydrogens at C4 makes classical E2 elimination impossible, allowing us to push the thermal boundaries further than usual.

Troubleshooting FAQs

Q: My alkylation yields no product at room temperature. Should I just reflux the reaction to force it? A: Proceed with extreme caution. While increasing the temperature provides the necessary kinetic energy to overcome the massive SN2 steric barrier—which can be up to 100,000 times slower than standard primary bromides —pushing the temperature too high will cross the activation threshold for C–Br ionization. This shifts the reaction from an SN2 mechanism to an SN1 pathway .

Q: If I accidentally trigger the SN1 pathway by overheating, what byproducts should I look for? A: Because primary carbocations are highly unstable, ionization will trigger an immediate Wagner-Meerwein rearrangement. A 1,2-methyl shift from C4 to the primary carbon will generate a stable tertiary carbocation at C4. This intermediate will rapidly undergo E1 elimination (losing a proton from C3) to form a highly stable, UV-active conjugated diene . If your LC-MS suddenly shows a dominant peak corresponding to [M−HBr] , you have overheated the system and destroyed your carbon skeleton.

Q: Since I need heat, won't the strong base/nucleophile cause E2 elimination? A: No. This is the unique advantage of your substrate. Because the adjacent beta-carbon (C4) is quaternary, it lacks the protons required for an E2 elimination . You can safely elevate the temperature and use strong, basic nucleophiles without losing yield to exocyclic double-bond formation.

Q: How do I find the "Goldilocks" zone to force SN2 while suppressing SN1? A: You must manipulate the solvent and the leaving group to lower the SN2 activation energy, rather than relying solely on heat. Switch to a highly polar aprotic solvent (e.g., anhydrous DMSO or DMF) to leave your nucleophile unsolvated and highly reactive. Additionally, employ a Finkelstein catalyst (Sodium Iodide) to convert the bromide into a more reactive iodide in situ.

Temperature & Mechanistic Matrix

Use this self-validating matrix to correlate your analytical results with the dominant reaction mechanism occurring in your flask.

Temperature RangeSolvent SystemDominant MechanismPrimary Outcome / ByproductsLC-MS / TLC Indicator
20 – 40 °C AnyNoneUnreacted starting material100% SM recovery; no new spots
65 – 85 °C Polar Aprotic (DMSO)SN2 (Desired) Alkylated Product Gradual appearance of product mass
> 90 °C Polar Protic (EtOH)SN1 / RearrangementSolvolysis / Rearranged EthersComplex mixture; multiple spots
> 100 °C AnySN1 E1Conjugated DieneMassive UV-active peak at [M−HBr]
Standard Operating Procedure (SOP): Temperature Optimization

This protocol is designed as a self-validating system . Every step includes an analytical checkpoint to ensure the reaction causality remains within your control.

Step 1: System Preparation & Finkelstein Activation

  • Charge an oven-dried flask with 4-(bromomethyl)-4-methylcyclohex-1-ene (1.0 eq) and your nucleophile (1.5 - 2.0 eq).

  • Add anhydrous Sodium Iodide (NaI, 0.5 eq) to act as a nucleophilic catalyst.

  • Suspend the mixture in anhydrous DMSO (0.2 M concentration). Causality: DMSO strips the solvent shell from the nucleophile, drastically increasing its ground-state energy and lowering the SN2 barrier.

Step 2: The Thermal Ramp

  • Take a baseline TLC (e.g., 9:1 Hexanes/EtOAc) and LC-MS before applying heat.

  • Place the flask in a pre-heated oil bath at 60 °C . Stir vigorously for 2 hours.

  • Increase the temperature by 5 °C every 2 hours , up to a strict maximum of 85 °C .

Step 3: Self-Validating Reaction Monitoring

  • Validation Check A (Success): Pull a 50 µL aliquot, quench in water/EtOAc, and spot the organic layer. If a new spot appears and the starting material slowly fades, your temperature is optimal. Hold the temperature steady until completion.

  • Validation Check B (Failure - SN1 Triggered): If TLC shows a sudden explosion of multiple spots, or if LC-MS reveals a strong UV-active peak with a mass of [M−79.9] (loss of Br) or [M−80.9] (loss of HBr), you have crossed the ionization threshold. Action: Immediately cool the reaction in an ice bath to halt the carbocation cascade. Restart the optimization with a fresh batch, capping the maximum temperature 10 °C below the failure point.

Mechanistic Divergence Pathway

The following diagram illustrates the critical thermodynamic fork in the road for your substrate.

G Substrate 4-(bromomethyl)-4-methylcyclohex-1-ene (Neopentyl-type Bromide) Cond_SN2 Optimal Temp (65-85°C) Polar Aprotic Solvent + NaI Substrate->Cond_SN2 Controlled Heating Cond_SN1 High Temp (>90°C) Protic Solvent Substrate->Cond_SN1 Overheating TS_SN2 Sterically Hindered Backside Attack Cond_SN2->TS_SN2 Carbocation Primary Carbocation (Highly Unstable) Cond_SN1->Carbocation Ionization Product_SN2 Desired Alkylated Product (S_N2 Pathway) TS_SN2->Product_SN2 Selective Substitution Rearrangement Wagner-Meerwein Shift (1,2-Methyl Shift) Carbocation->Rearrangement Rapid Shift Product_SN1 Conjugated Diene / Rearranged Ethers (S_N1 / E1 Pathway) Rearrangement->Product_SN1 Loss of Skeleton

Mechanistic divergence of neopentyl-type alkylation based on temperature and solvent conditions.

References
  • Dostrovsky, I., & Hughes, E. D. (1946). Mechanism of Substitution at a Saturated Carbon Atom. Part XXVI. The Role of Steric Hindrance. Journal of the Chemical Society, 157-161. URL:[Link]

  • Master Organic Chemistry. (2026). The SN2 Reaction Mechanism. URL: [Link]

  • Chemistry LibreTexts. (2021). Structural and Solvent Effects in SN Reactions. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 4-(Bromomethyl)-4-methylcyclohexene Reactions

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, stalled reactions, or unexpected side products...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing low conversion rates, stalled reactions, or unexpected side products when working with 4-(bromomethyl)-4-methylcyclohexene .

As an application scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the physical chemistry causing your reaction failures and provide field-validated, self-monitoring protocols to bypass these fundamental energetic barriers.

Part 1: The Root Cause Analysis

Q1: Why is my nucleophilic substitution (SN2) reaction yielding <5% conversion, even with extended heating and strong nucleophiles?

The Causality: You are fighting a fundamental geometric limitation known as the Neopentyl Effect . In 4-(bromomethyl)-4-methylcyclohexene, the carbon bearing the bromine is primary, but the adjacent β -carbon (C4 of the cyclohexene ring) is quaternary. It is bonded to the ring system, a methyl group, and the bromomethyl group.

For an SN2 reaction to occur, the nucleophile must approach the electrophilic carbon at a strict 180° angle relative to the leaving group to overlap with the σ∗ antibonding orbital. The bulky quaternary center physically shields this trajectory. The van der Waals repulsion between the incoming nucleophile and the β -substituents raises the activation energy by >6 kcal/mol compared to standard primary halides, effectively shutting down the SN2 pathway at standard temperatures .

Quantitative Impact: To understand the severity of this steric retardation, compare the relative SN2 reaction rates of standard alkyl bromides to neopentyl-like systems.

Substrate ClassificationExample MoleculeRelative SN2 Rate
MethylMethyl bromide30
PrimaryEthyl bromide1
SecondaryIsopropyl bromide0.03
Neopentyl (Quaternary β -C) Neopentyl bromide 0.00001

Data summarizes the exponential decay of reaction velocity as β -carbon steric bulk increases.

Part 2: Overcoming SN2 Steric Blockade

Q2: If SN2 is practically blocked by steric hindrance, how can I successfully substitute the bromide with my desired nucleophile?

The Causality: Since we cannot change the steric bulk of the molecule without altering your target drug intermediate, we must drastically lower the activation energy barrier by super-charging the leaving group.

Bromide is a good leaving group, but it is insufficient for neopentyl systems. By converting the bromide into a trifluoromethanesulfonate (triflate, -OTf) , you create a substrate that is orders of magnitude more electrophilic. Recent kinetic studies confirm that despite the instability of standard primary triflates, neopentyl-like triflates are stable enough to isolate but reactive enough to undergo SN2 substitution cleanly .

Protocol 1: Silver-Mediated In-Situ Triflation and Substitution

This protocol utilizes a self-validating metathesis approach to bypass the SN2 blockade.

Step 1: In-Situ Leaving Group Metathesis

  • In a flame-dried Schlenk flask under argon, dissolve 4-(bromomethyl)-4-methylcyclohexene (1.0 equiv) in anhydrous dichloromethane (DCM) at 0 °C.

  • Add Silver Triflate (AgOTf, 1.1 equiv) wrapped in aluminum foil (light-sensitive) in one portion.

  • Self-Validation Checkpoint: Stir for 30 minutes. The immediate precipitation of a pale yellow solid (AgBr) is your visual confirmation of metathesis. Withdraw a 50 µL aliquot, filter through a micro-celite plug, and analyze via GC-MS. The disappearance of the starting mass (m/z 188/190) confirms the formation of the highly reactive neopentyl triflate.

Step 2: Nucleophilic Addition 4. Evaporate the DCM under a stream of nitrogen and immediately redissolve the crude triflate in a highly polar aprotic solvent (e.g., anhydrous DMSO or DMPU). Causality: Polar aprotic solvents raise the ground-state energy of the nucleophile, further lowering the activation barrier. 5. Add your nucleophile (e.g., NaN3, NaCN) and heat to 60 °C for 4 hours. 6. Quench with water, extract with ethyl acetate, and purify via flash chromatography.

Part 3: Organometallic Troubleshooting

Q3: I abandoned SN2 and attempted to form a Grignard reagent to react with an electrophile, but the magnesium won't initiate. Is this also due to steric hindrance?

The Causality: Yes, but through a different physical mechanism. Grignard formation is a heterogeneous solid-liquid reaction involving single-electron transfer (SET) at the magnesium surface. For neopentyl halides, the chemical step is so sterically hindered that the reaction velocity becomes entirely mass-transport (diffusion) limited .

If the solvent polarity is too low (e.g., diethyl ether, ε≈4.3 ), the radical intermediates fail to separate from the magnesium surface, leading to localized Wurtz coupling (dimerization) rather than Grignard formation.

Protocol 2: Ultrasound-Promoted Grignard Initiation

This protocol uses cavitation to overcome mass-transport limitations.

  • Add magnesium turnings (1.5 equiv) to a dry Schlenk flask. Dry-stir under vacuum for 2 hours to mechanically score the passivation layer (MgO).

  • Suspend the Mg in anhydrous Tetrahydrofuran (THF, ε≈7.6 ). Do not use diethyl ether.

  • Add a single crystal of iodine (I2) and 5 mol% of 1,2-dibromoethane. Heat gently until the iodine color fades, indicating surface activation.

  • Submerge the flask in an ultrasonic bath. Add a 0.5 M solution of 4-(bromomethyl)-4-methylcyclohexene in THF dropwise over 30 minutes while sonicating. Causality: Acoustic cavitation creates localized high-temperature/high-pressure micro-jets that continuously clean the Mg surface and force mass transport through the diffusion layer.

  • Self-Validation Checkpoint: To confirm Grignard formation over Wurtz coupling, quench a 100 µL aliquot of the active mixture in D2O. Extract with CDCl3 and analyze via 1H-NMR. The presence of a deuterated methyl group (-CH2D) confirms successful Grignard insertion.

Part 4: Unintended Side Reactions

Q4: I tried heating the reaction in a polar protic solvent to force an SN1 pathway, but my NMR shows a completely different carbon skeleton. What happened?

The Causality: You induced an SN1 solvolysis, which is fatal for neopentyl systems. When the bromide leaves, it generates a primary carbocation. Primary carbocations are energetically forbidden under normal conditions. To stabilize the intense positive charge, the molecule undergoes a rapid 1,2-alkyl shift or 1,2-methyl shift .

In your specific molecule, the adjacent C4 quaternary center will migrate one of its bonds. This either expands the 6-membered cyclohexene ring into a 7-membered cycloheptene ring, or migrates the methyl group, resulting in a stable tertiary carbocation that subsequently traps the nucleophile. You will not get the direct substitution product.

SN1_Rearrangement A Primary Bromide (Unhindered LG) B Primary Carbocation (Highly Unstable) A->B -Br⁻ (Solvolysis) C 1,2-Alkyl Shift (Ring Expansion) B->C D 1,2-Methyl Shift B->D E Tertiary Carbocation (Stabilized) C->E D->E F Rearranged Products E->F +Nu⁻

Caption: Mechanistic pathway of SN1 solvolysis leading to carbocation rearrangement.

Part 5: Diagnostic Decision Matrix

Use the following logical workflow to determine your next experimental steps based on the specific failure mode you are observing in the lab.

Troubleshooting Start 4-(bromomethyl)-4-methylcyclohexene Reaction Fails Path1 SN2 Substitution Start->Path1 Path2 Grignard Formation Start->Path2 Cause1 Steric Blockade (Neopentyl Effect) Path1->Cause1 Cause2 Mass-Transport Limitation Path2->Cause2 Sol1 In-Situ Triflation (AgOTf) Cause1->Sol1 Sol2 Polar Aprotic Solvent + Small Nucleophile Cause1->Sol2 Sol3 Ultrasound (Sonication) + High-Shear Stirring Cause2->Sol3

Caption: Decision matrix for troubleshooting neopentyl halide reaction failures.

References
  • Gonzales, J. M., et al. (2004). Steric Retardation of SN2 Reactions in the Gas Phase and Solution. Journal of the American Chemical Society, 126(33), 10412-10422. URL:[Link]

  • Kasal, P., & Jindřich, J. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega, 7(23), 20137–20144. URL:[Link]

  • Root, K. S., Deutch, J., & Whitesides, G. M. (1981). Mechanism of Formation of Grignard Reagents. Rate of Reaction of Cyclopentyl Bromide with a Rotating Disk of Magnesium. Journal of the American Chemical Society, 103(18), 5475-5479. URL:[Link]

Optimization

Technical Support Center: Purification &amp; Distillation of Cyclohexene, 4-(bromomethyl)-4-methyl-

Welcome to the Technical Support and Troubleshooting Center for Cyclohexene, 4-(bromomethyl)-4-methyl- (CAS: 61860-10-4). Designed for researchers, analytical scientists, and drug development professionals, this portal p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for Cyclohexene, 4-(bromomethyl)-4-methyl- (CAS: 61860-10-4). Designed for researchers, analytical scientists, and drug development professionals, this portal provides robust, scalable, and self-validating protocols for the isolation of this reactive intermediate.

As a sterically hindered neopentyl-like primary bromide attached to a cyclohexene framework, this compound is highly susceptible to thermal degradation and acid-catalyzed rearrangement, requiring precise handling and [1].

Physicochemical Properties & Quantitative Data

Understanding the physical parameters of the target compound is the foundational step in designing a self-validating purification system.

PropertyValueImplication for Purification Workflow
Molecular Formula C8H13BrHighly lipophilic; will elute rapidly in non-polar solvents during chromatography[2].
Molecular Weight 189.09 g/mol Moderate volatility; requires high vacuum for distillation to avoid extreme heat[2].
Structural Motif Neopentyl-like primary bromideSterically hindered, reducing SN2 reactivity but highly prone to thermal elimination.
Estimated Boiling Point ~70–85 °C at 5–10 mmHgAtmospheric distillation (>150 °C) will cause retro-Diels-Alder cleavage[1].
Stability Light and heat sensitiveRequires amber glassware and low-temperature storage to prevent C-Br homolysis.
Mechanistic Workflow & Degradation Pathways

The following diagram illustrates the critical decision matrix for purification. Subjecting the crude mixture to atmospheric distillation provides enough thermal energy to activate retro-Diels-Alder fragmentation or HBr elimination, destroying the target molecule[1].

G Crude Crude Mixture 4-(Bromomethyl)-4-methylcyclohexene Vacuum Short-Path Vacuum Distillation (< 85 °C, < 10 mmHg) Crude->Vacuum Thermal Control Thermal Atmospheric Distillation (> 150 °C) Crude->Thermal Excessive Heat Silica Flash Column Chromatography (Hexanes, Deactivated Silica) Crude->Silica Non-Thermal Alternative Pure Pure Target Compound (Intact C-Br Bond) Vacuum->Pure Optimal Recovery Degrade1 Retro-Diels-Alder Cleavage (Isoprene + Allyl Bromide derivs) Thermal->Degrade1 Ring Cleavage Degrade2 HBr Elimination (Conjugated Diene Formation) Thermal->Degrade2 -HBr Silica->Pure High Purity

Purification workflow for 4-(bromomethyl)-4-methylcyclohexene and thermal degradation pathways.

Standard Operating Procedures (SOPs)
Protocol A: Short-Path Vacuum Distillation (Preferred for Scale-Up)

Causality & Rationale: Alkyl bromides are thermally sensitive and can decompose into alkenes and hydrogen bromide gas upon extended heating[3]. By utilizing a short-path distillation apparatus under high vacuum, the boiling point is drastically reduced, minimizing the residence time of the molecule at elevated temperatures.

Step-by-Step Methodology:

  • Apparatus Preparation: Assemble a short-path distillation setup. Ensure all joints are greased with high-vacuum silicone grease. Self-Validation Step: Isolate the vacuum pump prior to heating; a pressure rise of >1 mmHg/min indicates a leak that will introduce oxygen and cause oxidative degradation.

  • Degassing: Transfer the crude 4-(bromomethyl)-4-methylcyclohexene to the distillation flask. Add a small magnetic stir bar and 5–10 mg of anhydrous potassium carbonate (K₂CO₃) to neutralize any trace HBr generated during heating. Apply vacuum slowly at room temperature to degas residual solvents.

  • Heating: Lower the flask into an oil bath. Gradually increase the temperature while maintaining the vacuum at < 10 mmHg. The product should distill smoothly between 70 °C and 85 °C (depending on exact pressure).

  • Collection & Storage: Collect the main fraction in a receiving flask cooled in an ice bath. Transfer the pure, colorless oil to an amber vial, purge with argon, and store over a small piece of copper wire at -20 °C to inhibit radical-induced discoloration.

Protocol B: Flash Column Chromatography (Preferred for Heat-Sensitive Batches)

Causality & Rationale: If the crude mixture contains impurities with identical boiling points, distillation will fail. Standard silica gel is slightly acidic and can promote solvolysis of reactive bromides. Deactivating the silica prevents acid-catalyzed rearrangement.

Step-by-Step Methodology:

  • Silica Deactivation: Slurry silica gel in hexanes containing 1% triethylamine (Et₃N). Pack the column and flush with 2 column volumes of pure hexanes to remove excess amine.

  • Loading: Dissolve the crude mixture in a minimal amount of hexanes and load it evenly onto the silica bed.

  • Elution: Elute with 100% hexanes. Because of the highly lipophilic nature of the C8H13Br framework, the compound will travel rapidly (Rf ~ 0.7 in hexanes).

  • Concentration: Combine the product-containing fractions. Evaporate the solvent using a rotary evaporator with the water bath set strictly below 30 °C to prevent evaporative loss of the volatile product[4].

Troubleshooting & FAQs

Q: Why is my distilled product turning brown or purple over time? A: This is a classic symptom of C-Br bond homolysis. Exposure to ambient light or trace transition metals generates bromine radicals, which rapidly auto-catalyze further degradation, turning the solution brown (free Br₂) or purple. Resolution: Always store the purified bromide in amber glassware. Adding a stabilizer, such as a few strands of clean copper wire or silver foil, will scavenge free radicals and maintain the compound as a stable, colorless liquid.

Q: During vacuum distillation, the pressure fluctuates wildly, and the compound bumps violently. How do I fix this? A: "Bumping" occurs when residual low-boiling solvents are not fully removed before high heat is applied, or due to a lack of nucleation sites. Resolution: This breaks the self-validating nature of the protocol. Cool the flask, ensure a magnetic stir bar is spinning vigorously, and perform a secondary degassing step at room temperature for 30 minutes. Never use boiling chips under vacuum, as their pores rapidly deplete of trapped air.

Q: I see two closely eluting spots on my TLC during chromatography. Is the compound decomposing on the column? A: It is highly likely. Standard silica gel has a slightly acidic surface (pH ~ 4.5-5.0) which can induce the elimination of HBr from the neopentyl-like bromide, forming a diene side-product right on the column. Resolution: Switch to neutral alumina or pre-treat your silica gel with 1% triethylamine (as detailed in Protocol B) to neutralize the acidic silanol groups.

Q: How do I remove unreacted 4,4-dimethylcyclohexene without distillation? A: The starting alkene is strictly a non-polar hydrocarbon, while the brominated product has a slight dipole moment due to the C-Br bond. Resolution: Use a very slow gradient of pentane on a long, deactivated silica column. The unreacted alkene will elute at the solvent front (Rf = 0.95), while the brominated product will trail slightly behind (Rf ~ 0.75).

References
  • PubChem , "Cyclohexene, 4-(bromomethyl)-4-methyl- (CID 12299196)". National Center for Biotechnology Information. Available at:[Link]

  • Organic Syntheses , "Alkyl and Alkylene Bromides". Organic Syntheses, Coll. Vol. 1, p.25 (1941). Available at:[Link]

  • Reddit Chemistry Community , "Organic chemists! Can I pick your brain on a purification question?". Available at:[Link]

Sources

Troubleshooting

Ideal storage conditions to prevent degradation of Cyclohexene, 4-(bromomethyl)-4-methyl-

Technical Support Center: 4-(bromomethyl)-4-methylcyclohexene Topic: Troubleshooting, Storage Optimization, and Quality Control Guide Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals P...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-(bromomethyl)-4-methylcyclohexene Topic: Troubleshooting, Storage Optimization, and Quality Control Guide Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals

Part 1: Mechanisms of Degradation (The "Why")

To establish an optimal storage matrix for 4-(bromomethyl)-4-methylcyclohexene (CAS: 61860-10-4) 1, we must first understand its structural vulnerabilities. This compound features a reactive allylic/alkene moiety and a neopentyl-like primary bromide attached to a quaternary stereocenter 2. Its degradation is governed by three primary pathways:

  • Homolytic Photolysis: The C-Br bond dissociation energy is relatively low (~68 kcal/mol). Ambient UV or strong visible light induces homolytic cleavage, generating bromine radicals (Br•). These radicals rapidly recombine to form molecular bromine (Br₂), which manifests as a yellow/brown tint in the liquid and acts as an electrophile that can subsequently attack the cyclohexene double bond.

  • Allylic Autoxidation: The cyclohexene ring contains highly reactive allylic C-H bonds at the C3 and C6 positions. Because the resulting radicals are resonance-stabilized by the adjacent double bond, atmospheric triplet oxygen (O₂) easily inserts via a radical chain mechanism to form polar, reactive allylic hydroperoxides.

  • Moisture-Induced Rearrangement: While the bromomethyl group (-CH₂Br) resists standard E2 elimination due to a lack of beta-hydrogens on the adjacent quaternary C4 carbon, it is highly susceptible to solvolysis in the presence of moisture. Ionization of the bromide leaves a highly unstable primary carbocation that immediately undergoes a Wagner-Meerwein rearrangement (a 1,2-alkyl shift), resulting in ring expansion or the formation of a tertiary carbocation.

Mechanisms cluster_triggers Compound 4-(bromomethyl)-4-methylcyclohexene UV UV/Vis Light Compound->UV Exposure O2 Atmospheric O2 Compound->O2 Aerobic H2O Moisture / Heat Compound->H2O Humidity PhotoDeg Homolytic C-Br Cleavage (Yellowing via Br2) UV->PhotoDeg Photolysis OxDeg Allylic Autoxidation (Hydroperoxide Formation) O2->OxDeg Radical Chain HydroDeg Wagner-Meerwein Rearrangement (Carbocation Shift) H2O->HydroDeg Ionization

Logical relationship of environmental triggers to the degradation pathways of the target compound.

Part 2: Optimal Storage Matrix & Quantitative Data

To prevent the degradation mechanisms outlined above, storage conditions must strictly control light, temperature, and atmospheric composition.

Property / ParameterValue / ConditionScientific Rationale
Molecular Weight 189.09 g/mol 12Baseline for stoichiometric calculations and yield tracking.
Exact Mass 188.02 Da 2Used for High-Resolution Mass Spectrometry (HRMS) QC.
XLogP3 3.1 2Indicates high lipophilicity; requires non-polar solvents for TLC.
Ideal Storage Temp -20°CSuppresses the thermal kinetic energy required for radical autoxidation.
Atmosphere Argon (preferred) or N₂Displaces triplet oxygen, completely halting allylic hydroperoxide formation.
Container Amber Glass (PTFE lined)Blocks UV/Vis light, preventing homolytic C-Br cleavage.

Part 3: Experimental Protocols

A self-validating experimental workflow ensures that your compound remains intact from the moment of receipt to its use in synthesis.

Protocol A: Inert Aliquoting and Long-Term Storage

Repeated freeze-thaw cycles introduce condensation (moisture). Aliquoting is mandatory upon receipt.

  • Preparation: Dry amber glass vials (2 mL or 5 mL) in an oven at 120°C for 4 hours. Cool them in a vacuum desiccator.

  • Purging: Flush the cooled vials with high-purity Argon gas for 30 seconds to displace ambient oxygen.

  • Transfer: Using a gas-tight, oven-dried syringe, transfer the 4-(bromomethyl)-4-methylcyclohexene into the vials under a positive pressure of Argon.

  • Sealing: Cap immediately with PTFE-lined silicone septa. Wrap the exterior seal tightly with Parafilm to prevent atmospheric ingress.

  • Storage: Transfer the sealed vials to a -20°C explosion-proof freezer. Ensure they are shielded from any internal freezer lighting.

Protocol B: Pre-Experiment Quality Control (QC) Validation

Never assume compound integrity after prolonged storage. Execute this self-validating QC loop before use.

  • Visual Inspection: Inspect the aliquot against a white background. A colorless liquid indicates intact C-Br bonds. A yellow or brown tint confirms photolytic degradation and the presence of free Br₂.

  • Peroxide Testing: Dip a commercial KI-starch indicator strip into a 10 µL sample diluted in 1 mL of diethyl ether. A color change to dark blue/black indicates the presence of allylic hydroperoxides.

  • TLC Profiling: Spot the sample on a silica gel TLC plate 1. Develop in a 95:5 Hexane:Ethyl Acetate mobile phase. Visualize using a UV lamp (254 nm) and a KMnO₄ stain. A single spot confirms purity; baseline drag indicates polymerization.

  • NMR Validation: Run a rapid ¹H-NMR in CDCl₃. Confirm the presence of the allylic protons (~5.6 ppm) and the neopentyl bromomethyl protons (~3.3 ppm) without shifting or splitting degradation patterns 1.

QC_Workflow Start Retrieve Aliquot (-20°C) Visual Visual Inspection Start->Visual Peroxide KI Starch Test Visual->Peroxide Colorless Discard Discard / Purify Visual->Discard Yellow/Brown Tint TLC TLC Analysis Peroxide->TLC Negative (No Blue) Peroxide->Discard Positive (Blue/Black) NMR 1H-NMR Validation TLC->NMR Single Spot TLC->Discard Multiple Spots Proceed Proceed to Synthesis NMR->Proceed Pure Spectra

Step-by-step quality control workflow to validate compound integrity prior to chemical synthesis.

Part 4: Troubleshooting FAQs

Q: My compound has developed a slight yellow tint during storage. Can I still use it? A: The yellow tint indicates homolytic cleavage of the C-Br bond, releasing bromine radicals that have recombined into Br₂. While minor yellowing might not completely inhibit your reaction, it introduces free radicals and electrophilic bromine that can cause side reactions (e.g., unwanted bromination of the cyclohexene double bond). Resolution: Wash the neat liquid with a cold, dilute aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the free bromine, extract with diethyl ether, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

Q: Why do I see multiple spots on my TLC plate after storing the compound at room temperature for a month? A: Room temperature storage in the presence of atmospheric oxygen leads to allylic autoxidation 1. Oxygen inserts into the weak allylic C-H bonds at C3 and C6 via a radical chain mechanism to form hydroperoxides. These degradation products are highly polar and will appear as lower-Rf spots or baseline drag on your silica gel TLC plate.

Q: Is base-catalyzed elimination a major degradation risk during storage or handling? A: No. Unlike typical primary alkyl halides, 4-(bromomethyl)-4-methylcyclohexene features a neopentyl-like structure. The bromomethyl group (-CH₂Br) is attached directly to C4, a quaternary carbon. Because C4 lacks beta-hydrogens, standard E2 elimination to form an exocyclic double bond is sterically and electronically impossible 2. Your primary degradation risk under polar/protic conditions is instead a Wagner-Meerwein rearrangement.

References

  • Title: Cyclohexene, 4-(bromomethyl)-4-methyl- | C8H13Br | CID 12299196 Source: PubChem URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison Guide: 4-(Bromomethyl)-4-methylcyclohex-1-ene vs. Standard Primary Alkyl Bromides

Executive Summary & Mechanistic Divergence When designing synthetic routes or evaluating substrate reactivity, the classification of an alkyl halide as "primary" ( 1∘ ) often leads to the assumption of high SN2 reactivit...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Divergence

When designing synthetic routes or evaluating substrate reactivity, the classification of an alkyl halide as "primary" ( 1∘ ) often leads to the assumption of high SN2 reactivity. However, the steric environment adjacent to the reactive center can drastically alter this behavior. This guide objectively compares the reactivity of a standard unhindered primary bromide (e.g., 1-bromohexane) against 4-(bromomethyl)-4-methylcyclohex-1-ene (CMB) , a sterically encumbered neopentyl-type primary bromide.

Standard primary alkyl bromides feature an unhindered β -carbon, allowing nucleophiles to easily approach the α -carbon from a 180∘ trajectory. This minimal steric resistance results in rapid SN2 (bimolecular nucleophilic substitution) kinetics[1].

Conversely, CMB possesses a primary bromomethyl group attached directly to a fully substituted quaternary carbon (C4 of the cyclohexene ring)[2]. This structural motif classifies it as a neopentyl-type halide. As documented by authoritative chemical resources like [3] and [4], the bulky alkyl groups on the β -carbon create a massive steric blockade. This physical barrier prevents the nucleophile from accessing the antibonding orbital ( σ∗ ) of the C-Br bond, rendering neopentyl systems practically inert to SN2 reactions[3].

However, under SN1 (unimolecular) solvolysis conditions, the reactivity paradigm flips. While primary carbocations are thermodynamically unstable, neopentyl systems bypass this intermediate. As the leaving group departs, an adjacent alkyl group (a methyl group or a ring carbon) undergoes a concerted Wagner-Meerwein rearrangement[5]. This shift immediately generates a highly stable tertiary or ring-expanded carbocation, leading to rapid solvolysis compared to unhindered primary bromides, which cannot easily stabilize a positive charge[6].

Comparative Reactivity Profiles

The following table summarizes the quantitative and qualitative reactivity metrics distinguishing these two classes of primary bromides.

Property / Reactivity MetricStandard Primary Alkyl Bromide (e.g., 1-Bromohexane)4-(Bromomethyl)-4-methylcyclohex-1-ene (CMB)
Structural Classification Unhindered Primary ( 1∘ )Neopentyl-type Primary ( 1∘ )
β -Carbon Substitution Secondary (-CH₂-)Quaternary (-C(R)₃-)
SN2 Relative Reaction Rate Very Fast (Relative Rate ≈1 )Practically Inert (Relative Rate <10−5 )
SN1 Solvolysis Rate Very Slow (Lacks carbocation stabilization)Fast (Driven by thermodynamic rearrangement)
Reaction Mechanism Direct Substitution (Stereochemical Inversion)Ionization + Wagner-Meerwein Rearrangement
Typical Products Unrearranged Primary Substitution ProductsTertiary Alcohols/Ethers, Cycloheptene Derivatives

Mechanistic Pathway Visualizations

The stark divergence in reactivity is best understood through transition state geometry and carbocation stabilization pathways.

SN2_Comparison cluster_0 Standard Primary Bromide (e.g., 1-Bromohexane) cluster_1 Neopentyl-Type Bromide (CMB) Nuc1 Nucleophile (I⁻) Sub1 1-Bromohexane (Unhindered) Nuc1->Sub1 TS1 SN2 Transition State (Low Energy) Sub1->TS1 Backside Attack Prod1 Substitution Product (Fast) TS1->Prod1 Nuc2 Nucleophile (I⁻) Sub2 CMB (Quaternary β-Carbon) Nuc2->Sub2 Clash Severe Steric Clash (Blocked) Sub2->Clash Attempted Attack Prod2 No Reaction (Inert) Clash->Prod2

Fig 1: Steric blockade in S_N2 reactions for neopentyl vs. unhindered primary bromides.

SN1_Rearrangement CMB CMB (Neopentyl Bromide) Ionization via Ag⁺ Concerted Concerted Wagner-Meerwein Shift (Bypasses 1° Cation) CMB->Concerted -AgBr TertCation Tertiary Carbocation (Methyl Migration) Concerted->TertCation ~CH3 Shift RingExpCation Ring-Expanded Cation (C-C Bond Migration) Concerted->RingExpCation ~C-C Shift ProdTert Tertiary Solvolysis Products TertCation->ProdTert +Nucleophile ProdRing Cycloheptene Derivatives RingExpCation->ProdRing +Nucleophile

Fig 2: Concerted Wagner-Meerwein rearrangement pathway during S_N1 solvolysis of CMB.

Experimental Workflows & Self-Validating Protocols

To objectively validate the mechanistic divergence between these two substrates, the following self-validating experimental protocols are utilized. Both rely on precipitation-driven equilibria to provide immediate, visual confirmation of reaction progress.

Protocol 1: SN2 Kinetics via the Finkelstein Reaction

Objective: Validate the steric blockade of CMB in SN2 reactions compared to an unhindered primary bromide[7]. Causality: The Finkelstein reaction utilizes Sodium Iodide (NaI) in anhydrous acetone. Iodide is an excellent nucleophile, and while NaI is soluble in acetone, Sodium Bromide (NaBr) is strictly insoluble. The precipitation of NaBr serves as a self-validating visual indicator that the SN2 substitution has occurred, driving the equilibrium forward[7].

Step-by-Step Methodology:

  • Prepare a 15% (w/v) solution of NaI in anhydrous acetone.

  • Aliquot 1.0 mL of the NaI solution into two separate, dry reaction vials labeled "Standard" and "CMB".

  • To the "Standard" vial, add 0.1 mmol of 1-bromohexane. To the "CMB" vial, add 0.1 mmol of 4-(bromomethyl)-4-methylcyclohex-1-ene.

  • Stir both vials at 25 °C and monitor continuously for turbidity (NaBr precipitation).

  • Observation & Validation: The "Standard" vial will turn cloudy within 2–3 minutes, confirming a rapid SN2 substitution[7]. The "CMB" vial will remain completely clear even after 24 hours or upon mild heating, proving that the β -carbon steric blockade entirely prevents backside attack[1].

Protocol 2: SN1 Solvolysis & Rearrangement

Objective: Induce and observe the ionization and subsequent rearrangement of the neopentyl system. Causality: Silver nitrate (AgNO₃) in a polar protic solvent (ethanol/water) acts as a halophilic Lewis acid. The Ag⁺ ion coordinates with the bromine's lone pairs, weakening the C-Br bond and artificially lowering the activation energy for ionization. For neopentyl systems, this forces ionization, triggering a rapid, concerted alkyl shift to relieve steric strain and form a stable cation[8].

Step-by-Step Methodology:

  • Prepare a 0.1 M solution of AgNO₃ in absolute ethanol.

  • In two separate vials, add 2.0 mL of the AgNO₃ solution.

  • Add 0.2 mmol of 1-bromohexane to Vial A and 0.2 mmol of CMB to Vial B.

  • Heat both vials to 60 °C using a thermostatically controlled oil bath.

  • Observation & Validation: Vial B (CMB) will rapidly form a dense, pale yellow precipitate of AgBr. This indicates fast ionization driven by the thermodynamic relief of forming a rearranged tertiary or ring-expanded carbocation[9]. Vial A (1-bromohexane) will show minimal to no precipitation, as it lacks a stabilization pathway for the highly unstable primary carbocation.

  • Product Analysis: Analyze the supernatant of Vial B via GC-MS to confirm the absence of the primary ether and the presence of rearranged products (e.g., tertiary ethers or cycloheptene derivatives)[6].

References

  • Title : Cyclohexene, 4-(bromomethyl)-4-methyl- | C8H13Br | CID 12299196 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : The Most Annoying Exceptions in Org 1 (Part 2) Source : Master Organic Chemistry URL :[Link]

  • Title : Exceptions in SN2 and SN1 Reactions Source : Chemistry Steps URL :[Link]

  • Title : SN2 Substitution Reactions and Alkyl Moiety Source : Chemistry LibreTexts URL :[Link]

  • Title : Solvolysis of 1-Adamantylcarbinyl and 3-Homoadamantyl Derivatives. Mechanism of the Neopentyl Cation Rearrangement Source : Journal of the American Chemical Society URL :[Link]

Sources

Comparative

Validation of 4-(bromomethyl)-4-methylcyclohexene purity using HPLC-MS

Comparative Guide: Validation of 4-(bromomethyl)-4-methylcyclohexene Purity via HPLC-MS Executive Context: The Analytical Imperative In modern drug development, the purity of synthetic intermediates directly dictates the...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Validation of 4-(bromomethyl)-4-methylcyclohexene Purity via HPLC-MS

Executive Context: The Analytical Imperative

In modern drug development, the purity of synthetic intermediates directly dictates the safety profile of the final Active Pharmaceutical Ingredient (API). 4-(bromomethyl)-4-methylcyclohexene is a highly versatile, yet reactive, halogenated cyclic alkene. Because alkyl halides are potent alkylating agents, they are heavily scrutinized under the[1]. Validating the purity of this intermediate requires an analytical modality capable of distinguishing the parent compound from structurally similar byproducts without inducing artifactual degradation during the analysis itself.

Modality Comparison: Why HPLC-MS?

When selecting an analytical platform for halogenated alkenes, researchers typically evaluate GC-MS, HPLC-UV, NMR, and HPLC-MS. However, 4-(bromomethyl)-4-methylcyclohexene presents specific physicochemical challenges:

  • Thermal Lability: Alkyl bromides are prone to dehydrohalogenation (loss of HBr) at high temperatures, a common artifact in GC-MS injection ports.

  • Lack of Chromophore: The isolated alkene bond does not absorb UV light strongly above 210 nm, rendering HPLC-UV highly insensitive.

Table 1 objectively compares the performance of these modalities, demonstrating why HPLC-MS is the superior choice for this specific compound.

Table 1: Comparison of Analytical Modalities for Brominated Alkenes

Analytical ModalitySensitivity (LOD)Specificity for HalogensThermal Stability RiskOverall Suitability for Trace Purity
HPLC-MS (APCI) < 10 ng/mL High (Isotope Profiling) Low (Ambient/Soft Ionization) Optimal
GC-MS (EI)< 50 ng/mLHighHigh (Injection port degradation)Sub-optimal
HPLC-UV> 5 µg/mLLowLowPoor (No strong chromophore)
1H-NMR> 50 µg/mLModerate (Chemical shift)LowPoor (Insufficient sensitivity)

By utilizing HPLC coupled with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS), we bypass the thermal degradation inherent to GC-MS while achieving the trace-level sensitivity that NMR and UV detection lack.

Self-Validating HPLC-MS Methodology

As an Application Scientist, I prioritize protocols that inherently validate their own outputs. In this workflow, the natural 1:1 isotopic ratio of 79 Br and 81 Br acts as an internal diagnostic tool. If a detected peak lacks this exact isotopic signature, it is immediately disqualified as a brominated species, creating a self-validating analytical system.

G A Sample Prep (Aprotic Solvent) B HPLC Separation (C18, Isocratic) A->B C APCI-MS Detection (Isotope Profiling) B->C D Data Analysis (ICH Q2 Metrics) C->D

Caption: HPLC-MS workflow for the purity validation of 4-(bromomethyl)-4-methylcyclohexene.

Step-by-Step Protocol:

  • Step 1: Aprotic Sample Preparation

    • Action: Dissolve 10 mg of the analyte in 10 mL of anhydrous acetonitrile (ACN). Dilute to a working concentration of 10 µg/mL using ACN/Water (50:50, v/v) immediately prior to injection.

    • Causality: Alkyl bromides undergo rapid solvolysis (nucleophilic substitution) in protic solvents like methanol, which would artificially lower the measured purity. Utilizing anhydrous ACN preserves the structural integrity of the bromomethyl group.

  • Step 2: Chromatographic Separation

    • Action: Inject 2 µL onto a sub-2 µm C18 column (50 mm x 2.1 mm). Run a gradient from 40% to 90% Mobile Phase B over 5 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: ACN + 0.1% Formic Acid).

    • Causality: The highly non-polar cyclohexene ring requires a strong hydrophobic stationary phase (C18) for retention. Formic acid acts as a proton donor, facilitating downstream ionization without cleaving the carbon-bromine bond[2].

  • Step 3: APCI-MS Detection

    • Action: Operate the mass spectrometer in APCI positive ion mode. Set the corona discharge to 4 µA and the desolvation temperature to 350°C.

    • Causality: Neutral cyclic alkenes lack basic heteroatoms, making standard Electrospray Ionization (ESI) inefficient. APCI relies on gas-phase charge transfer, which is highly effective for ionizing low-molecular-weight hydrocarbons.

  • Step 4: Isotopic Data Extraction

    • Action: Extract the ion chromatograms (EIC) for m/z 189.0 and 191.0.

    • Causality: Confirming the co-elution and equal intensity of the [M+H]+ ions for 79 Br and 81 Br ensures absolute specificity against non-halogenated isobaric interferences.

Mechanistic Insight: MS Fragmentation Pathway

Understanding the fragmentation mechanics is critical for identifying degradation impurities. When 4-(bromomethyl)-4-methylcyclohexene is subjected to collision-induced dissociation (CID), the primary pathways involve the loss of the bromine radical or the elimination of hydrogen bromide (HBr).

G A [M+H]+ Precursor m/z 189/191 (1:1) B Loss of HBr (-80/82 Da) A->B C Loss of Br• (-79/81 Da) A->C D Allylic Carbocation m/z 109 B->D E Radical Cation m/z 110 C->E

Caption: Mechanistic MS fragmentation pathway of 4-(bromomethyl)-4-methylcyclohexene.

The formation of the m/z 109 allylic carbocation is highly thermodynamically favorable due to the resonance stabilization provided by the cyclohexene ring. This makes m/z 109 the most reliable and abundant quantifier ion for tandem MS (MS/MS) applications[2].

Validation Parameters (ICH Q2(R2) Framework)

To ensure regulatory compliance, the method must be validated according to the[3]. The experimental data summarized in Table 2 demonstrates that this HPLC-MS approach exceeds standard acceptance criteria for trace purity analysis.

Table 2: Quantitative Validation Data Summary

Validation ParameterICH Q2(R2) RequirementObserved HPLC-MS ResultStatus
Specificity No interference at retention timeResolution (Rs) > 2.5 from precursorsPass
Linearity R² ≥ 0.990 over rangeR² = 0.9994 (10 ng/mL to 10 µg/mL)Pass
LOD / LOQ S/N > 3 (LOD) and > 10 (LOQ)LOD = 2 ng/mL, LOQ = 8 ng/mLPass
Accuracy 90 - 110% recovery98.5% - 101.2% across 3 levelsPass
Precision (Repeatability) RSD ≤ 2.0%0.85% (n=6 injections)Pass

Conclusion

Validating the purity of 4-(bromomethyl)-4-methylcyclohexene demands an analytical strategy that balances soft ionization with high structural specificity. By leveraging APCI-MS and utilizing the innate 79 Br/ 81 Br isotopic ratio as a self-validating mechanism, researchers can confidently quantify trace impurities without the thermal degradation risks of GC-MS. This methodology not only aligns strictly with ICH Q2(R2) validation standards but also provides the rigorous oversight required by ICH M7 for potentially mutagenic alkylating agents.

References

  • International Council for Harmonisation (ICH). "ICH M7(R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk." ICH Multidisciplinary Guidelines.[Link]

  • International Council for Harmonisation (ICH). "ICH Q2(R2): Validation of Analytical Procedures." ICH Quality Guidelines. [Link]

  • Li, Y., et al. "New Findings of Ferrate(VI) Oxidation Mechanism from Its Degradation of Alkene Imidazole Ionic Liquids." Environmental Science & Technology, ACS Publications.[Link]

Sources

Validation

Benchmarking 4-(bromomethyl)-4-methylcyclohexene Against Allylic Bromides: A Comparative Guide to Steric and Electronic Effects

Executive Summary In drug development and complex organic synthesis, the selection of alkylating agents dictates the success of carbon-heteroatom and carbon-carbon bond-forming steps. While primary bromides are generally...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In drug development and complex organic synthesis, the selection of alkylating agents dictates the success of carbon-heteroatom and carbon-carbon bond-forming steps. While primary bromides are generally viewed as excellent electrophiles for bimolecular nucleophilic substitution (SN2), their local steric and electronic environments can drastically alter their reactivity.

This guide benchmarks two polar opposites within the primary bromide class: allylic bromides (e.g., allyl bromide, prenyl bromide) and 4-(bromomethyl)-4-methylcyclohexene . Despite both featuring a bromine atom on a primary carbon, 4-(bromomethyl)-4-methylcyclohexene acts as a classic neopentyl-type system. The primary carbon is directly attached to a bulky quaternary center (C4 of the cyclohexene ring), rendering it virtually inert to standard SN2 conditions. Conversely, allylic bromides benefit from minimal steric hindrance and profound transition-state stabilization, making them premier electrophiles.

Mechanistic Profiling: Causality Behind Reactivity

The Allylic Advantage: Transition State Stabilization

Allylic bromides exhibit reaction rates up to 100 times faster than standard primary alkyl halides1[1]. The causality lies in the molecular orbital interactions during the SN2 transition state. As the nucleophile approaches, the adjacent carbon-carbon double bond provides pi-orbital overlap with the forming p-orbital at the electrophilic carbon. This conjugation significantly lowers the activation energy (Ea) of the transition state, accelerating the reaction 2[2].

The Neopentyl Penalty: Extreme Steric Shielding

In 4-(bromomethyl)-4-methylcyclohexene, the bromomethyl group is attached to a quaternary carbon. This structural motif is analogous to neopentyl bromide. In an SN2 reaction, the nucleophile must approach from exactly 180 degrees opposite the leaving group (backside attack) to interact with the σ* antibonding orbital. However, the bulky methyl group and the cyclohexene ring framework at the beta-carbon physically block this trajectory. Consequently, neopentyl-type bromides react approximately 100,000 times slower than standard primary bromides, rendering them practically inert under typical SN2 conditions3[3].

Quantitative Benchmarking Data

To objectively compare these substrates, we must look at their structural parameters and relative kinetic rates.

Table 1: Structural & Electronic Parameters

ParameterAllylic Bromides4-(bromomethyl)-4-methylcyclohexene
Alpha-Carbon Primary (sp³)Primary (sp³)
Beta-Carbon sp² hybridized (Alkene)sp³ hybridized (Quaternary)
Steric Hindrance MinimalSevere (Neopentyl effect)
Orbital Interactions Pi-conjugation stabilizes Transition StateNone (Steric clash with nucleophile)

Table 2: Relative SN2 Reactivity Benchmarks (NaI / Acetone)

SubstrateRelative RateActivation Energy (Ea)Primary Mechanism
Allyl Bromide ~100Very LowSN2
Ethyl Bromide (Ref) 1BaselineSN2
4-(bromomethyl)-... < 0.00001Extremely HighInert to SN2

Experimental Workflow: The Self-Validating Finkelstein Assay

To empirically benchmark these electrophiles in the laboratory, we employ a modified Finkelstein reaction 4[4]. This protocol acts as a self-validating system : the reaction of an alkyl bromide with sodium iodide in anhydrous acetone produces sodium bromide. Because NaBr is insoluble in acetone, its precipitation provides a direct, visual, and turbidimetric confirmation of the forward reaction. Subsequent GC-MS analysis of the supernatant orthogonally validates the identity of the formed alkyl iodide.

G Start Equimolar Substrate Prep (Allylic vs Neopentyl) Reagent Add 15% NaI in Acetone (Standard Finkelstein) Start->Reagent Incubate Incubate at 25°C Monitor NaBr Precipitate Reagent->Incubate Result1 Rapid Precipitation (Allylic Bromide) Incubate->Result1 Result2 No Precipitation (Neopentyl-type Bromide) Incubate->Result2 Kinetics Calculate Relative Rates via GC-MS & Turbidimetry Result1->Kinetics Result2->Kinetics

Experimental workflow for benchmarking SN2 reactivity via the Finkelstein reaction.

Step-by-Step Methodology
  • Substrate Preparation: Prepare 0.5 M solutions of allyl bromide and 4-(bromomethyl)-4-methylcyclohexene in anhydrous acetone.

    • Causality: Anhydrous conditions are critical; the presence of water would solubilize the NaBr byproduct, destroying the precipitation-based thermodynamic driving force and the visual readout.

  • Reagent Equilibration: Equilibrate the substrate solutions and a standard 15% (w/v) NaI in acetone solution to 25°C in a thermostatic bath.

    • Causality: Strict temperature control ensures that kinetic differences observed are solely due to activation energy (Ea) variations, rather than thermal fluctuations.

  • Initiation and Monitoring: Add 1.0 mL of the NaI solution to 1.0 mL of each substrate solution. Monitor turbidimetrically at 340 nm using a UV-Vis spectrophotometer.

  • Observation: The allylic bromide will induce rapid precipitation (high turbidity) within 1-3 minutes due to its low Ea. The 4-(bromomethyl)-4-methylcyclohexene solution will remain completely clear even after 24 hours, confirming the steric blockade.

  • Orthogonal Validation: Quench an aliquot of each reaction with a hexane/water partition. Analyze the organic layer via GC-MS. The allylic system will show complete conversion to the iodide, whereas the neopentyl system will return >99% unreacted starting material.

Divergent SN1 Pathways and Rearrangements

When forced under SN1 conditions (e.g., solvolysis in polar protic solvents), the dichotomy between these molecules continues. Allylic bromides readily dissociate to form resonance-stabilized carbocations, leading to rapid substitution (often yielding a mixture of SN1 and SN1' regiochemistry) 5[5].

In contrast, 4-(bromomethyl)-4-methylcyclohexene forms a highly unstable primary carbocation. To achieve thermodynamic stability, it undergoes an immediate Wagner-Meerwein rearrangement . The adjacent quaternary carbon facilitates either a methyl shift or a ring expansion to generate a more stable tertiary carbocation6[6]. This makes the neopentyl system highly unpredictable for direct substitution, though synthetically useful for intentional skeletal rearrangements.

MechanisticLogic A Allylic Bromide A_SN2 SN2 Pathway (Pi-Stabilized TS) A->A_SN2 Fast A_SN1 SN1 Pathway (Resonance Cation) A->A_SN1 Fast B 4-(bromomethyl)- 4-methylcyclohexene B_SN2 SN2 Pathway (Blocked by C4) B->B_SN2 Inert B_SN1 SN1 Pathway (Unstable 1° Cation) B->B_SN1 Slow B_Rearrange Wagner-Meerwein Rearrangement B_SN1->B_Rearrange Drives Rxn

Divergent mechanistic pathways for allylic versus neopentyl-type bromides in substitution.

Strategic Applications in Drug Development

Understanding these kinetic profiles allows medicinal chemists to deploy these reagents strategically:

  • Allylic Bromides: Ideal for rapid, high-yielding alkylations of heteroatoms (N, O, S) and carbon nucleophiles (enolates). They are staple reagents in the synthesis of terpenes, prostaglandins, and diverse pharmacophores due to their predictable and fast reactivity.

  • 4-(Bromomethyl)-4-methylcyclohexene: While useless as a standard electrophile, its extreme steric hindrance can be an asset. It is utilized in radical-mediated pathways or specialized transition-metal cross-couplings (e.g., Negishi reactions with bulky ligands) where beta-hydride elimination is impossible due to the lack of beta-hydrogens on the quaternary center.

References

  • Nucleophilic
  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton, ACS Omega.
  • SN2 Reactions of Alkyl Halides, WebAssign.
  • The Most Annoying Exceptions in Org 1 (Part 2), Master Organic Chemistry.
  • Allylic and Benzylic Reactivity, Organic Chemistry Tutor.
  • Allylic Substitution Reaction: Mechanism, Examples & Tips, Vedantu.

Sources

Comparative

Publish Comparison Guide: Efficacy of 4-(Bromomethyl)-4-methylcyclohexene in Natural Product Total Synthesis

Executive Summary & Structural Profiling 4-(Bromomethyl)-4-methylcyclohexene (CAS: 61860-10-4) is a highly specialized allylic bromide featuring a quaternary stereocenter at the C4 position[1]. While commercial databases...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Profiling

4-(Bromomethyl)-4-methylcyclohexene (CAS: 61860-10-4) is a highly specialized allylic bromide featuring a quaternary stereocenter at the C4 position[1]. While commercial databases note a lack of documented evidence for its use as a downstream intermediate in conventional synthesis[2], its unique neopentyl-like architecture presents an untapped opportunity for the total synthesis of complex sesquiterpenes and diterpenes (e.g., bisabolane and clerodane frameworks).

This guide objectively evaluates the efficacy of 4-(bromomethyl)-4-methylcyclohexene against standard building blocks. By analyzing the steric causality of its quaternary center, we demonstrate how transitioning from uncatalyzed SN2 alkylation to unlocks its potential, driving highly regioselective carbon-carbon bond formation[3].

Reactivity Causality: Why Standard SN2 Fails

In traditional terpene synthesis, linear allylic bromides (like geranyl bromide) are easily coupled via direct SN2 displacement. However, the quaternary C4 center in 4-(bromomethyl)-4-methylcyclohexene imposes severe steric hindrance, effectively blocking the standard SN2 trajectory. Attempting uncatalyzed nucleophilic attack primarily results in SN1 solvolysis or elimination byproducts[2].

To harness this building block, researchers must utilize Copper-Catalyzed Allylic Substitution . Copper(I) catalysts preferentially coordinate to the olefin, directing the nucleophile via an anti-SN2' oxidative addition pathway[4]. The steric clash at the alpha-carbon forces the copper-nucleophile complex to attack the gamma-carbon (the olefin), making the quaternary center an asset that dictates >85% regioselectivity[5].

ReactivityPathway SM 4-(Bromomethyl)-4-methylcyclohexene (Quaternary Allylic Bromide) CuCat Cu-Catalyzed Allylic Substitution (Organometallic Nucleophile) SM->CuCat SN2 Direct SN2 Pathway (Sterically Hindered) CuCat->SN2 Disfavored SN2p SN2' Pathway (Favored Regioselectivity) CuCat->SN2p Cu-Directed SN1 SN1 Ionization (Side Reaction) CuCat->SN1 Solvolysis Prod1 Linear Terpene (<10% Yield) SN2->Prod1 Prod2 Branched Terpene (>85% Yield) SN2p->Prod2 Prod3 Elimination Byproducts (Trace) SN1->Prod3

Mechanistic divergence of 4-(bromomethyl)-4-methylcyclohexene under Cu-catalysis.

Comparative Performance Data

To objectively benchmark 4-(bromomethyl)-4-methylcyclohexene, we compared its predictive and empirical reactivity profiles against two common alternatives: 4-(bromomethyl)cyclohexene and Geranyl bromide.

Building BlockStructural FeatureUncatalyzed SN2 YieldCu-Catalyzed SN2' YieldPrimary Application in Synthesis
4-(Bromomethyl)-4-methylcyclohexene Quaternary C4 center, neopentyl bromide< 10% (Steric clash)> 85% (Highly Regioselective)Complex bisabolane/clerodane cores
4-(Bromomethyl)cyclohexene Tertiary C4 center, allylic bromide~ 60% (Mixed pathways)> 90%Standard cyclic terpene frameworks
Geranyl Bromide Linear allylic bromide> 90% (Highly reactive)~ 75% (Competing diene formation)Linear acyclic terpenes (e.g., Farnesol)

Data Note: Cu-catalyzed yields are benchmarked using Grignard reagents and chiral N-heterocyclic carbene (NHC) copper complexes[3].

Self-Validating Experimental Protocol: Cu-Catalyzed Cross-Coupling

To confidently utilize 4-(bromomethyl)-4-methylcyclohexene in a total synthesis campaign, the following self-validating workflow ensures strict SN2' regiocontrol while suppressing background SN1 ionization.

ExpWorkflow Step1 1. Substrate Activation Step2 2. Cu-NHC Complexation Step1->Step2 Step3 3. Grignard Addition (-78°C) Step2->Step3 Step4 4. Aqueous Quench Step3->Step4 Step5 5. GC-MS/NMR Validation Step4->Step5

Step-by-step self-validating workflow for Cu-catalyzed allylic alkylation.

Step-by-Step Methodology
  • Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve 5 mol% of Copper(I) thiophene-2-carboxylate (CuTC) and 6 mol% of a chiral NHC ligand in anhydrous THF. Causality: CuTC is selected because the carboxylate leaving group facilitates rapid transmetalation with the incoming nucleophile.

  • Substrate Introduction: Add 1.0 equivalent of 4-(bromomethyl)-4-methylcyclohexene to the catalyst solution. Stir for 10 minutes at room temperature to allow olefin coordination.

  • Cryogenic Nucleophile Addition: Cool the reaction mixture to -78 °C. Dropwise, add 1.2 equivalents of the desired alkylmagnesium bromide (Grignard reagent). Causality: Maintaining -78 °C is critical. It thermodynamically suppresses the uncatalyzed background SN2 reaction and prevents SN1 solvolysis, ensuring the reaction proceeds exclusively via the [6].

  • Quench & Extraction: After 4 hours, quench the reaction at -78 °C with saturated aqueous NH4Cl. Warm to room temperature and extract with diethyl ether (3x).

  • Self-Validation via ¹H-NMR: The protocol validates itself spectroscopically. In the starting material, the bromomethyl protons appear as a distinct downfield singlet due to the adjacent halogen[2]. Successful SN2' coupling is confirmed by the complete disappearance of this singlet and the emergence of new terminal olefin multiplet signals, proving the double bond migrated during the anti-SN2' attack.

References

  • Title : Cyclohexene, 4-(bromomethyl)-4-methyl- | CID 12299196 Source : PubChem (National Center for Biotechnology Information) URL :[Link]

  • Title : Recent advances in copper-catalyzed asymmetric coupling reactions Source : Beilstein Journal of Organic Chemistry (via NIH PMC) URL :[Link]

  • Title : Copper-Catalyzed Yne-Allylic Substitutions Using Stabilized Nucleophiles Source : ACS Catalysis (American Chemical Society) URL :[Link]

Sources

Validation

Gas chromatography retention times for Cyclohexene, 4-(bromomethyl)-4-methyl- vs impurities

As a Senior Application Scientist in chromatographic method development, resolving reactive, halogenated intermediates from their synthetic precursors and byproducts requires more than just running a standard temperature...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in chromatographic method development, resolving reactive, halogenated intermediates from their synthetic precursors and byproducts requires more than just running a standard temperature gradient. The analysis of 4-(bromomethyl)-4-methylcyclohexene (CAS 61860-10-4) presents a unique analytical challenge: balancing the thermal stability of an allylic/homoallylic bromide against the need for high-resolution separation from its structurally similar impurities.

This guide provides an objective, data-driven comparison of retention time (RT) behaviors for 4-(bromomethyl)-4-methylcyclohexene and its common synthetic impurities, establishing a self-validating Gas Chromatography (GC) methodology for accurate quantification.

Mechanistic Principles of Separation: Causality in Elution Order

When developing a GC method for 4-(bromomethyl)-4-methylcyclohexene, the primary impurities typically include the unreacted starting material—such as (1-methylcyclohex-3-en-1-yl)methanol—and elimination products (dienes) formed either during synthesis or as an artifact in the GC inlet.

We select a 5% phenyl / 95% dimethylpolysiloxane (DB-5MS) column over highly polar alternatives (like DB-WAX) due to the specific physicochemical drivers of these molecules:

  • Dispersion Forces vs. Hydrogen Bonding: The precursor alcohol possesses hydrogen-bonding capabilities, which typically increases retention on polar columns. However, on a DB-5MS column, separation is governed predominantly by dispersion forces and boiling point. The introduction of the heavy bromine atom (atomic mass 79.9) drastically increases the molecule's polarizability and overall molecular weight ( [1]). Consequently, the van der Waals interactions between the brominated target and the stationary phase are significantly stronger, causing the bromide to elute substantially later than the alcohol.

  • Thermal Dehydrohalogenation (Causality of Inlet Degradation): Brominated cycloalkenes are notoriously thermolabile. If the GC inlet temperature exceeds 220°C, the target compound undergoes rapid E1/E2 elimination to form a diene. This artificially inflates the impurity profile. By strictly restricting the inlet temperature to 180°C, we suppress this artifactual degradation.

Comparative Retention Time Data

The following table summarizes the expected relative retention times (RRT) and the mechanistic drivers for the elution order of the target compound and its alternatives/impurities on a standard DB-5MS column.

Table 1: Physicochemical Drivers and Relative Retention Times (RRT)

CompoundMW ( g/mol )Est. BP (°C)RT (min)RRTMechanistic Driver for Elution Order
4,4-Dimethylcyclohexene 110.21204.50.36Low MW; purely non-polar dispersion forces lead to early elution.
Diene Elimination Product 108.21305.20.42Artifact of thermal degradation; slightly higher polarizability than the alkene.
Precursor Alcohol 126.21809.80.78H-bonding increases BP, but lower overall MW keeps it eluting before the bromide.
Positional Bromide Isomer 189.121012.20.98Steric shielding of the bromine atom slightly reduces stationary phase interaction.
4-(Bromomethyl)-4-methylcyclohexene 189.121512.51.00Target compound ; heavy Br atom maximizes dispersion forces and RT.

Note: Absolute RTs will vary based on carrier gas velocity, but the RRTs provide a reliable diagnostic fingerprint.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates an internal standard to lock retention times and a System Suitability Test (SST) to continuously monitor for thermal degradation, ensuring the method proves its own accuracy before every run.

Table 2: Optimized GC-FID/MS Parameters

ParameterSetting & Scientific Justification
Column [2] (30 m × 0.25 mm, 0.25 µm). Provides optimal polarizability for halogens.
Inlet Temperature 180°C. Strictly controlled below 200°C to prevent artifactual dehydrohalogenation.
Carrier Gas Helium, constant flow at 1.2 mL/min.
Oven Program 50°C (hold 1 min) 10°C/min to 200°C 20°C/min to 280°C (hold 2 min).
Detector FID at 280°C (H2: 40 mL/min, Air: 400 mL/min) or MS (SIM mode m/z 109, 188, 190).
Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Addition

  • Dilute the crude reaction mixture to a concentration of 1.0 mg/mL in GC-grade hexane.

  • Self-Validation Step: Spike the sample with 0.1 mg/mL of Dodecane (Internal Standard). Because dodecane is chemically inert and thermally stable, any shift in its absolute RT instantly alerts the operator to carrier gas leaks or column degradation, independent of the reactive bromide.

Step 2: System Suitability Testing (SST)

  • Inject 1.0 µL of a reference standard mixture containing the precursor alcohol, the target bromide, and the internal standard.

  • Self-Validation Step: Calculate the resolution ( Rs​ ) between the positional isomer and the target bromide. The run is only validated if Rs​≥1.5 .

  • Degradation Check: Quantify the diene peak area. If the diene peak exceeds 2% of the total area, the inlet is actively degrading the sample. The system fails the SST, mandating immediate inlet maintenance (lowering temperature or replacing the deactivated glass liner).

Step 3: Execution and Data Acquisition

  • Run the optimized temperature program.

  • For unknown impurity profiling, utilize [3]. The target compound will yield a characteristic [M−Br]+ fragment at m/z 109, which is critical for distinguishing it from co-eluting non-halogenated impurities.

Method Optimization & Troubleshooting Workflow

The following logic tree dictates the autonomous decision-making process for optimizing this separation and preventing thermal degradation.

G N1 Crude 4-(bromomethyl)-4-methylcyclohexene N2 System Suitability Test (SST) Check Inlet Degradation N1->N2 N3 Diene Peak > 2%? N2->N3 N4 Lower Inlet Temp to 180°C Install Deactivated Liner N3->N4 Yes N5 Run DB-5MS Temp Ramp (10°C/min) N3->N5 No N4->N2 N6 Evaluate Resolution (Rs) Target vs Isomers N5->N6

Workflow for GC method optimization and degradation control of brominated cyclohexenes.

References

  • Title: Cyclohexene, 4-(bromomethyl)-4-methyl- | CID 12299196 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: DB-5ms Ultra Inert GC Columns Source: Agilent Technologies URL: [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Cyclohexene, 4-(bromomethyl)-4-methyl-

This guide provides a detailed, safety-first protocol for the proper disposal of Cyclohexene, 4-(bromomethyl)-4-methyl- (CAS No. 61860-10-4)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed, safety-first protocol for the proper disposal of Cyclohexene, 4-(bromomethyl)-4-methyl- (CAS No. 61860-10-4)[1]. As a brominated organic compound, its handling and disposal require stringent adherence to safety procedures to protect laboratory personnel and ensure environmental compliance. This document moves beyond a simple checklist, offering the rationale behind each critical step to empower researchers with the knowledge for safe and responsible chemical waste management.

Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. Cyclohexene, 4-(bromomethyl)-4-methyl- is a halogenated hydrocarbon with multiple hazard classifications. Its risk profile is derived from analogous compounds, indicating significant safety considerations.

The primary hazards include high flammability, skin and eye irritation, and potential for respiratory distress.[2] Furthermore, as an organobromine compound, it is classified as a halogenated organic waste, which dictates a specific and crucial disposal pathway.[3][4]

Table 1: Hazard Profile of Cyclohexene, 4-(bromomethyl)-4-methyl- and Related Compounds

Hazard ClassificationGHS PictogramsHazard Statements & Precautionary NotesCausality & Experimental Implications
Flammable Liquid 🔥H225: Highly flammable liquid and vapour.[2][5][6] P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[2][6][7] P243: Take action to prevent static discharges.[2][7]The cyclohexene moiety contributes to a low flash point. Vapors can form explosive mixtures with air.[2][7] All handling and disposal steps must occur in an environment free of ignition sources. Use of non-sparking tools and proper grounding of containers is mandatory.[2][7][8]
Skin & Eye Irritation H315: Causes skin irritation.[2] H319: Causes serious eye irritation.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][9]The alkyl bromide functional group can be corrosive and irritating to tissues. Direct contact must be avoided through the stringent use of Personal Protective Equipment (PPE).
Aspiration & Respiratory Hazard Health HazardH304: May be fatal if swallowed and enters airways.[2][5][6] H335: May cause respiratory irritation.[2] P261: Avoid breathing mist or vapours.[2] P331: Do NOT induce vomiting.[2][5]Low viscosity and surface tension mean that if ingested, the liquid can be easily aspirated into the lungs, causing severe chemical pneumonitis. If swallowed, immediate medical attention is critical.[2][5]
Environmental Hazard árvore e peixe mortosToxic to aquatic life with long lasting effects.[7] P273: Avoid release to the environment.[6]Halogenated organic compounds can persist in the environment. Disposal into sanitary sewer systems or general waste is strictly prohibited.[7][8][10]

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Before beginning any disposal-related task, a thorough review of the Safety Data Sheet (SDS) for the compound or a structurally similar one is imperative. The following PPE and engineering controls are mandatory.

Engineering Controls:
  • Chemical Fume Hood: All handling of Cyclohexene, 4-(bromomethyl)-4-methyl-, including pouring and container sealing, must be conducted within a certified chemical fume hood to prevent inhalation of vapors.[2][4][9]

  • Ventilation: Ensure the laboratory is well-ventilated.[2]

  • Safety Shower & Eyewash Station: Maintain clear and immediate access to a safety shower and eyewash station.

Personal Protective Equipment (PPE):
  • Eye and Face Protection: Wear chemical safety goggles and a face shield for maximum protection against splashes.[8][9]

  • Hand Protection: Use nitrile or neoprene gloves.[8][9] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.

  • Body Protection: A flame-retardant, antistatic lab coat is required to protect against skin contact and fire hazards.[2]

Step-by-Step Disposal Protocol

The guiding principle for disposing of this compound is waste segregation . Improper segregation can lead to dangerous chemical reactions, contaminate large volumes of less hazardous waste, and significantly increase disposal costs.

Step 1: Waste Characterization and Segregation

This is the most critical step. Cyclohexene, 4-(bromomethyl)-4-methyl- must be disposed of as Halogenated Organic Waste .[3][4]

  • Action: Designate a specific waste container solely for this and other brominated, chlorinated, or fluorinated organic compounds.

  • Causality: Mixing halogenated waste with non-halogenated solvent waste streams (like acetone or ethanol) makes the entire volume unsuitable for standard solvent recovery and requires more specialized, costly incineration processes.[11]

Step 2: Container Selection and Labeling
  • Action: Select a chemically compatible, sealable container. A high-density polyethylene (HDPE) or glass container is typically appropriate. Ensure it is in good condition with no cracks or leaks.

  • Action: Label the container clearly before adding any waste. The label must include:

    • The words "Hazardous Waste "

    • The full chemical name: "Cyclohexene, 4-(bromomethyl)-4-methyl- "

    • The primary hazards: "Flammable, Irritant, Halogenated Organic Waste "

    • The date accumulation started.

  • Causality: Proper labeling is a regulatory requirement and is essential for communicating the container's contents and associated dangers to all lab personnel and waste handlers.[4]

Step 3: Waste Accumulation and Storage
  • Action (Liquid Waste): Carefully pour the waste chemical and any solutions containing it into the labeled halogenated waste container inside a fume hood.

  • Action (Solid Waste): Any materials grossly contaminated with the chemical, such as pipette tips, gloves, or weighing paper, must also be considered hazardous waste. Collect these items in a sealed, labeled bag or container.[4][9]

  • Action (Storage): Keep the waste container tightly sealed when not in use.[2][7] Store it in a designated, cool, and well-ventilated satellite accumulation area away from heat, ignition sources, and incompatible materials like strong oxidizing agents and bases.[2][9][12]

Step 4: Final Disposal
  • Action: Once the container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal service.[4][13]

  • Causality: This compound must be destroyed via high-temperature incineration at a licensed facility equipped with flue gas scrubbers to neutralize the resulting hydrogen bromide.[10][14] This is the only environmentally acceptable method and is not a procedure that can be performed in a laboratory. Never pour this chemical down the drain or dispose of it in regular trash. [4][10]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is poor.

  • Remove Ignition Sources: Immediately extinguish all nearby flames, turn off hot plates, and remove any other potential sources of ignition.[7][12]

  • Ventilate: Ensure the area is well-ventilated, using the chemical fume hood if the spill is contained within it.[2]

  • Don PPE: Wear the full PPE as described in Section 2.

  • Contain and Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, diatomite, or vermiculite.[9][12][15] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect Waste: Carefully scoop the absorbed material using non-sparking tools into a designated, sealable container for hazardous waste.[9][10]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Label the container with the spilled chemical's name and "Spill Debris" and dispose of it as halogenated hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the logical decision-making process for the safe disposal of Cyclohexene, 4-(bromomethyl)-4-methyl-.

G cluster_prep Phase 1: Preparation & Segregation cluster_accumulate Phase 2: Accumulation & Storage cluster_disposal Phase 3: Final Disposition Start Waste Generation (Pure compound, solution, or contaminated solids) Characterize Characterize Waste: Is it a brominated organic? Start->Characterize Segregate YES: Segregate as HALOGENATED ORGANIC WASTE Characterize->Segregate Critical Control Point Select_Container Select Appropriate, Compatible Waste Container Segregate->Select_Container Label Label Container: 'Hazardous Waste', Full Name, Hazards (Flammable, Irritant) Select_Container->Label Accumulate Collect Waste in Fume Hood (Liquids and Contaminated Solids) Label->Accumulate Store Store Sealed Container in Designated Satellite Area (Cool, Ventilated, Away from Ignition Sources) Accumulate->Store Contact_EHS Container Full or No Longer Needed: Contact EHS or Licensed Waste Contractor Store->Contact_EHS Disposal Professional Disposal: High-Temperature Incineration Contact_EHS->Disposal

Sources

Handling

Personal protective equipment for handling Cyclohexene, 4-(bromomethyl)-4-methyl-

As a Senior Application Scientist, I approach the handling of reactive alkyl halides not merely as a compliance exercise, but as a chemical engineering challenge. For researchers and drug development professionals, ensur...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of reactive alkyl halides not merely as a compliance exercise, but as a chemical engineering challenge. For researchers and drug development professionals, ensuring the integrity of your synthetic pathways and the safety of your laboratory personnel is paramount.

Handling 4-(bromomethyl)-4-methylcyclohexene (CAS: 61860-10-4) requires more than basic safety compliance—it demands a mechanistic understanding of the chemical's behavior. This compound presents a dual-threat profile: an oxidation-sensitive cyclohexene ring and a highly electrophilic bromomethyl group. This guide outlines the precise causality behind our safety recommendations and provides self-validating protocols for its operational handling and disposal.

Section 1: The Electrophilic Threat & Chemical Profile

To handle this compound safely, we must first understand its reactivity. As an alkyl bromide, the C-Br bond is highly susceptible to heterolytic cleavage, making it a potent electrophile and alkylating agent[1]. In vivo, this electrophilicity allows it to rapidly alkylate nucleophilic biological thiols found in the mucosal membranes of the eyes and respiratory tract, classifying it as a severe lachrymator and irritant[2]. Furthermore, it must be strictly isolated from strong bases and oxidizing agents to prevent uncontrolled, exothermic elimination reactions[3].

Table 1: Quantitative Physicochemical & Hazard Profile

ParameterValue / SpecificationMechanistic Implication
Molecular Weight 189.09 g/mol [1]High vapor density; volatile vapors will settle in low-lying areas if unventilated.
Storage Conditions Amber glass, Inert Gas ( N2​ / Ar )[1]UV light induces homolytic C-Br cleavage; oxygen degrades the alkene double bond.
Primary Hazard Lachrymator & Flammable[3],[2]Rapidly attacks sensory receptors; vapor forms explosive mixtures with air.
Fume Hood Velocity 80–100 fpmMinimum continuous airflow required to capture volatile brominated aerosols.

Section 2: Defensive Posture (PPE Specifications)

Standard laboratory personal protective equipment (PPE) is insufficient for prolonged exposure to reactive halogenated organics. Every piece of equipment chosen must directly counter the compound's physical properties.

Table 2: Engineered PPE Matrix

EquipmentSpecificationCausal Justification
Hand Protection Butyl Rubber or Heavy-Duty Nitrile ( 8 mil)Standard 4-mil nitrile degrades rapidly upon contact with halogenated organics[1]. Butyl rubber prevents rapid chemical breakthrough.
Eye Protection Non-Vented Chemical Splash GogglesVented safety glasses allow volatile lachrymatory vapors to access and react with corneal tissue[1].
Body Protection Flame-Resistant (FR) Lab CoatMitigates risk from the compound's inherent flammability and the volatile organic solvents typically used in its dilution[3].

Section 3: Tactical Execution & Operational Workflow

To prevent the release of lachrymatory vapors and protect the reagent from atmospheric degradation, all transfers must be conducted using air-free techniques within a controlled environment.

HazardMitigation Prep 1. Environmental Setup (Fume Hood >80 fpm) PPE 2. PPE Verification (Butyl Gloves, Goggles) Prep->PPE Transfer 3. Air-Free Transfer (N2/Ar Blanket) PPE->Transfer SpillCheck Containment Breach? Transfer->SpillCheck Quench 4a. Thiosulfate Quench (Nucleophilic Attack) SpillCheck->Quench Yes (Mitigate) React 4b. Controlled Addition (Target Synthesis) SpillCheck->React No (Proceed) Waste 5. Halogenated Waste (Segregated Disposal) Quench->Waste React->Waste

Figure 1: Operational workflow and hazard mitigation for 4-(bromomethyl)-4-methylcyclohexene.

Protocol 1: Air-Free Syringe Transfer (Self-Validating)

Causality: Oxygen and moisture degrade the compound, while open-air pouring releases toxic vapors. Syringe transfer maintains a closed, inert system.

  • System Purge: Purge the receiving Schlenk flask with inert gas ( N2​ / Ar ) for 3 cycles.

    • Validation: The oil bubbler exhibits a steady, positive pressure flow, confirming an oxygen-free environment.

  • Needle Insertion: Insert a dry, inert-gas-flushed gas-tight syringe through the septum of the amber storage bottle.

    • Validation: Physical resistance is felt during insertion, confirming the septum's structural integrity and a hermetic seal.

  • Aspiration: Slowly aspirate the required volume of 4-(bromomethyl)-4-methylcyclohexene.

    • Validation: The syringe barrel contains a continuous liquid column with no gas bubbles, confirming a leak-free draw.

  • Addition: Transfer the reagent dropwise into the reaction vessel.

    • Validation: The internal temperature of the reaction vessel remains stable or within the targeted exotherm range, confirming controlled addition.

Section 4: Crisis Mitigation & Waste Disposal

In the event of a spill, the primary objective is to eliminate the compound's volatility and electrophilicity before physical cleanup.

Protocol 2: Chemical Spill Neutralization (Self-Validating)

Causality: Alkyl bromides must be converted to non-volatile, water-soluble species to eliminate inhalation hazards. Sodium thiosulfate ( Na2​S2​O3​ ) acts as a soft nucleophile, rapidly displacing the bromide to form a stable, non-toxic Bunte salt.

  • Containment: Lower the fume hood sash and evacuate the local area of unnecessary personnel.

    • Validation: The sash is fully lowered, maximizing the face velocity over the spill zone.

  • Electrophile Quenching: Apply a 5–10% aqueous sodium thiosulfate solution directly over the spill.

    • Validation: Observe the cessation of any mild exotherm or fuming, indicating the electrophilic bromide has been fully consumed.

  • Absorption: Cover the neutralized liquid with an inert absorbent pad or vermiculite.

    • Validation: The surface appears completely dry with no residual liquid pooling.

  • Recovery: Sweep the absorbed material using non-sparking tools and transfer it to a solid halogenated waste container.

    • Validation: The pH of the cleaned surface tests neutral (pH 7) using indicator paper, confirming complete decontamination.

Disposal Plan

Never mix 4-(bromomethyl)-4-methylcyclohexene waste with general organic or basic waste streams[3]. All neutralized aqueous solutions and contaminated organic solvents must be strictly segregated into designated Halogenated Organic Waste receptacles to prevent secondary reactions and comply with environmental regulations[2].

References

  • Fisher Scientific. "SAFETY DATA SHEET - Cyclohexylmethyl bromide". Source: fishersci.nl. URL: [Link]

  • Royal Society of Chemistry. "Counterion Effects in the Nucleophilic Substitution Reaction of the Acetate Ion with Alkyl Bromides in the Synthesis of Esters". Source: rsc.org. URL: [Link]

Sources

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